Product packaging for Cryogenine(Cat. No.:CAS No. 10308-13-1)

Cryogenine

Cat. No.: B082377
CAS No.: 10308-13-1
M. Wt: 435.5 g/mol
InChI Key: WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cryogenine, also known as vertine or nesodine, is a quinolidizine alkaloid primarily sourced from the plant Heimia salicifolia . It has been the subject of phytopharmacological research due to its significant anti-inflammatory properties. Studies have demonstrated that this compound exhibits potent effects in classic models of inflammation. It has shown protective effects in croton oil-induced inflammation and has been effective in preventing carrageenan-induced pedal edema in rats . The compound has also been evaluated for its impact on cotton-pellet granuloma formation, a model for chronic inflammation . The mechanism of action for this compound's anti-inflammatory activity has been investigated, with research indicating it functions as a prostaglandin synthetase inhibitor . This mechanism involves the inhibition of the synthesis of prostaglandins, which are key lipid compounds that mediate inflammation, pain, and fever. Beyond its anti-inflammatory applications, this compound has been a compound of interest in ethnopharmacology and has been utilized in studies exploring the bioactive potential of natural products . This product is provided as a high-purity chemical reagent strictly For Research Use Only (RUO) and is intended for laboratory analysis and experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO5 B082377 Cryogenine CAS No. 10308-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099973
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10308-13-1
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10308-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryogenine (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Cryogenine: A Technical Guide to its Discovery and Isolation from Heimia salicifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the discovery and isolation of Cryogenine, also known as Vertine, a prominent quinolizidine alkaloid from the plant Heimia salicifolia. This document details the experimental protocols for its extraction and purification, presents quantitative data for yield analysis, and explores its known biological interactions.

Discovery and Significance

This compound is a key bioactive compound found in Heimia salicifolia, a flowering shrub native to the Americas. Traditionally, the plant has been used in folk medicine. Scientific investigations have identified this compound as one of the most abundant alkaloids in the plant, alongside lyfoline and lythrine. Its anti-inflammatory properties have been a subject of research, making its efficient isolation a crucial step for further pharmacological studies and potential drug development.[1]

Experimental Protocols for Isolation

The isolation of this compound from Heimia salicifolia involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established laboratory practices.

Plant Material and Extraction
  • Plant Material Preparation: 1 kg of powdered leaves from Heimia salicifolia is used as the starting material.

  • Methanolic Extraction: The powdered leaves are extracted with methanol (2 L) three times for one hour each. The extracts are then combined.

  • Concentration: The combined methanolic extract is concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Fractionation
  • Acidification: The crude extract is dissolved in 700 ml of 2% hydrochloric acid and filtered after 6 hours.

  • Extraction with Chloroform (Initial): The acidic filtrate is extracted with chloroform three times to remove non-alkaloidal compounds.

  • Basification: Ammonia is added to the aqueous layer to adjust the pH to 9.

  • Extraction of Alkaloidal Fraction: The basified solution is subsequently extracted with chloroform several times until the chloroform layer tests negative with Dragendorff's reagent, indicating the complete extraction of alkaloids.

  • Concentration: The chloroform extracts containing the alkaloids are combined and concentrated under reduced pressure to yield the total alkaloidal fraction.

Chromatographic Purification of this compound
  • Column Chromatography Setup: The alkaloidal fraction is subjected to column chromatography on a silica gel column (600 g, mesh size 40 µm).

  • Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform, followed by mixtures of increasing polarity:

    • Chloroform (CHCl₃)

    • CHCl₃:Methanol (MeOH) (95:5)

    • CHCl₃:MeOH (90:10)

    • CHCl₃:MeOH (80:20)

  • Fraction Collection and Analysis: Fractions of 30 ml each are collected and analyzed by Thin Layer Chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.

  • Pooling and Further Purification: Fractions containing similar alkaloid profiles are pooled. Specific fractions are further purified by column chromatography using a solvent system of CHCl₃:MeOH:NH₄OH (95:5:0.1 v/v) to yield pure this compound (identified as compound 6 in the source study).

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the isolation process described above, starting from 1 kg of powdered Heimia salicifolia leaves.

Stage of IsolationProductYield (g)Percentage Yield (%)
Initial Extraction Crude Methanolic Extract13613.6
Acid-Base Extraction Total Alkaloidal Fraction12.61.26
Column Chromatography Pure this compound (Vertine)0.3290.0329

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Heimia salicifolia.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant Powdered Heimia salicifolia leaves (1 kg) extraction Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract (136 g) extraction->crude_extract acidification Dissolution in 2% HCl crude_extract->acidification chloroform_extraction1 Chloroform Wash acidification->chloroform_extraction1 basification Basification with NH₃ (pH 9) chloroform_extraction1->basification chloroform_extraction2 Chloroform Extraction basification->chloroform_extraction2 alkaloid_fraction Total Alkaloidal Fraction (12.6 g) chloroform_extraction2->alkaloid_fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution) alkaloid_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_purification Further Column Chromatography (CHCl₃:MeOH:NH₄OH) fraction_collection->final_purification This compound Pure this compound (329 mg) final_purification->this compound

Caption: Experimental workflow for the isolation of this compound.

Known Biological Interactions and Signaling Pathways

While the detailed molecular mechanisms of this compound are still under investigation, preliminary studies have highlighted its pharmacological potential. Research indicates that this compound possesses anti-inflammatory and antispasmodic properties.[2] The anti-inflammatory effects are suggested to be partly dependent on an intact pituitary-adrenal system and may involve the inhibition of prostaglandin synthase.[2] However, a specific, well-defined signaling pathway directly modulated by this compound has not yet been fully elucidated in the available literature. Further research is required to map its precise molecular targets and interactions within cellular signaling cascades.

The following diagram represents a hypothetical logical relationship for future investigation into this compound's mechanism of action, based on its known anti-inflammatory effects.

G This compound This compound molecular_target Potential Molecular Target (e.g., Prostaglandin Synthase) This compound->molecular_target Inhibition signaling_pathway Downstream Signaling Pathway (e.g., Inflammatory Cascade) molecular_target->signaling_pathway Modulation cellular_response Cellular Response (Reduced Inflammation) signaling_pathway->cellular_response Leads to

Caption: Hypothetical mechanism of action for this compound.

References

A Comprehensive Review of Cryogenine's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, a quinolizidine alkaloid first isolated from the plant Heimia salicifolia, has garnered significant interest within the scientific community for its diverse pharmacological effects. Also known as vertine, this natural compound has been traditionally used in Mexican folk medicine. Modern research has begun to elucidate the mechanisms behind its wide range of biological activities, which include anti-inflammatory, vasodilatory, sedative, hypotensive, anticholinergic, and antispasmodic effects. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to inhibit prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common target for anti-inflammatory drugs.

Quantitative Data:

ActivityMethodResultReference
Prostaglandin Synthetase InhibitionIn vitro assay using bovine seminal vesicles2.48 times more potent than aspirin[1]
Antimalarial Activity (as Vertine)In vitro assayIC50: 10.9 µM[2]

Experimental Protocol: Prostaglandin Synthetase Inhibition Assay

A common method to assess the inhibition of prostaglandin synthesis involves using a microsomal fraction from bovine seminal vesicles, which is a rich source of prostaglandin synthetase (cyclooxygenase).

  • Preparation of Enzyme: A microsomal pellet is prepared from homogenized bovine seminal vesicles through differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., Tris-HCl) to a specific protein concentration.

  • Incubation: The reaction mixture contains the enzyme preparation, a cofactor solution (containing glutathione and hydroquinone), and the test compound (this compound) or a reference standard (e.g., aspirin, indomethacin) at various concentrations. The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid, the substrate for prostaglandin synthesis.

  • Termination and Extraction: After a defined incubation period, the reaction is terminated by acidification. The formed prostaglandins are then extracted using an organic solvent like ethyl acetate.

  • Quantification: The amount of prostaglandins (commonly PGE2) produced is quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Inhibition: The percentage of inhibition by the test compound is calculated by comparing the amount of prostaglandin produced in the presence of the compound to that in the control (vehicle-treated) samples. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

Signaling Pathway:

The anti-inflammatory action of this compound, through the inhibition of prostaglandin synthetase (cyclooxygenase), is a critical pathway in mitigating the inflammatory response.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid Prostaglandin_Synthetase Prostaglandin Synthetase (Cyclooxygenase) Arachidonic_Acid->Prostaglandin_Synthetase Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthetase->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->Prostaglandin_Synthetase Inhibition

Figure 1: Inhibition of Prostaglandin Synthesis by this compound.

Vasodilatory Activity

This compound exhibits vasodilatory effects, contributing to its hypotensive properties. This action is believed to be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in vascular endothelial and smooth muscle cells.

Experimental Protocol: Assessment of Vasodilation in Isolated Aortic Rings

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable tonic contraction.

  • Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement of Relaxation: The changes in isometric tension are recorded using a force transducer. Vasodilation is measured as the percentage of relaxation from the pre-contracted tone.

  • Investigation of Mechanism: To elucidate the involvement of the NO/cGMP pathway, experiments can be repeated in the presence of specific inhibitors, such as L-NAME (an inhibitor of nitric oxide synthase) or ODQ (an inhibitor of soluble guanylate cyclase).

Signaling Pathway:

The vasodilatory effect of this compound likely involves the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent activation of the cGMP pathway in smooth muscle cells.

Vasodilation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Cryogenine_endo This compound eNOS eNOS Cryogenine_endo->eNOS Activation NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Ca2_decrease ↓ Intracellular Ca²⁺ PKG->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation

Figure 2: Proposed Vasodilatory Signaling Pathway of this compound.

Sedative and Anxiolytic Activities

This compound has been reported to possess sedative and tranquilizing properties, suggesting its potential as a central nervous system depressant.

Experimental Protocol: Open Field Test for Sedative Activity

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena with walls is used. The floor is typically divided into a grid of equal squares.

  • Animal Acclimatization: Animals are allowed to acclimate to the testing room for a specific period before the experiment.

  • Drug Administration: Animals are administered with different doses of this compound or a vehicle control, typically via intraperitoneal injection.

  • Observation: After a set period post-administration, each animal is placed in the center of the open field, and its behavior is recorded for a defined duration (e.g., 5-10 minutes).

  • Parameters Measured: Key parameters include the number of squares crossed (horizontal activity), the number of rearings (vertical activity), and the time spent in the center of the arena. A significant decrease in horizontal and vertical activity is indicative of a sedative effect.

Hypotensive Activity

The vasodilatory effects of this compound contribute to its observed hypotensive activity.

Experimental Protocol: Blood Pressure Measurement in Rats

  • Animal Model: Normotensive or hypertensive rat models (e.g., spontaneously hypertensive rats, SHR) can be used.

  • Anesthesia and Cannulation: Rats are anesthetized, and a catheter is inserted into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter may also be inserted for drug administration.

  • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

  • Drug Administration: Different doses of this compound are administered intravenously, and the changes in blood pressure and heart rate are continuously monitored.

  • Data Analysis: The dose-response relationship for the hypotensive effect is determined by calculating the percentage decrease in MAP from the baseline for each dose.

Anticholinergic and Antispasmodic Activities

This compound has been shown to exhibit anticholinergic and antispasmodic effects, suggesting its ability to interfere with cholinergic neurotransmission and reduce smooth muscle contractility.[3]

Experimental Protocol: Isolated Guinea Pig Ileum for Antispasmodic Activity

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

  • Induction of Contractions: Contractions are induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.

  • Application of this compound: Once stable, reproducible contractions are achieved, cumulative concentrations of this compound are added to assess its relaxant effect on the pre-contracted tissue.

  • Measurement of Inhibition: The inhibitory effect is quantified as the percentage reduction in the amplitude of the induced contractions. The IC50 value can be calculated from the concentration-response curve.

  • Anticholinergic Assessment: To specifically assess anticholinergic activity, a concentration-response curve for acetylcholine is generated in the absence and presence of a fixed concentration of this compound. A rightward shift of the acetylcholine curve indicates competitive antagonism at muscarinic receptors.

Conclusion

This compound is a multifaceted alkaloid with a broad spectrum of biological activities that warrant further investigation. Its demonstrated anti-inflammatory, vasodilatory, sedative, hypotensive, and antispasmodic properties make it a promising candidate for the development of new therapeutic agents. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound. Further studies are essential to fully characterize its mechanisms of action, establish its safety and efficacy in preclinical and clinical settings, and explore its potential applications in treating a variety of pathological conditions.

References

An In-depth Technical Guide to Cryogenine: Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, also known as vertine, is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia.[1] This natural product has garnered interest for its notable anti-inflammatory properties.[1] Structurally, it is a complex macrocyclic compound belonging to the biphenyl quinolizidine lactone class of alkaloids. This guide provides a detailed overview of its chemical structure, stereochemistry, and known biological activities, along with relevant experimental data and methodologies.

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure characterized by a quinolizidine core linked to a substituted biphenyl ether system, forming a large lactone ring.

Systematic Name and Molecular Formula
  • IUPAC Name : (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1]oxaazacyclohexadecin-8-one

  • Molecular Formula : C₂₆H₂₉NO₅

Core Structural Features

The molecule is classified as a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid, and an enoate ester. Its biosynthesis has been shown to involve phenylalanine as a precursor.

Stereochemistry

This compound is a chiral molecule with a defined absolute configuration at its stereocenters, as specified by its IUPAC name. The key stereochemical descriptors are:

  • (4aR, 6S, 20S) : These designate the absolute configuration at the respective chiral carbon centers using the Cahn-Ingold-Prelog (R/S) priority rules.

  • (9Z) : This describes the geometry of the endocyclic double bond within the macrocycle as Z (zusammen), indicating that the higher-priority substituents are on the same side of the double bond.

The specific spatial arrangement of these centers is crucial for its biological activity. The absolute configuration of this compound (vertine) has been confirmed through X-ray crystallography.[2][3]

2D Chemical Structure of this compound Chemical structure of this compound Source: PubChem CID 5315204

Physicochemical and Biological Data

PropertyValueReference / Source
Molecular Weight 435.5 g/mol PubChem
Molecular Formula C₂₆H₂₉NO₅PubChem
CAS Number 10308-13-1PubChem
Melting Point Data not available-
Specific Optical Rotation ([α]D) Data not available-
¹H NMR Data Data not available in tabulated format-
¹³C NMR Data Data not available in tabulated format-
Anti-inflammatory Activity (Quantitative) Data not available (e.g., IC₅₀, ED₅₀)-

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of alkaloids from Heimia salicifolia, including this compound, are suggested to be mediated, at least in part, through the inhibition of prostaglandin synthesis .[1] Prostaglandins, particularly PGE₂, are key lipid mediators of inflammation, pain, and fever. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting this pathway, this compound can reduce the downstream inflammatory response.

Below is a diagram illustrating the proposed point of intervention for this compound in the prostaglandin synthesis pathway.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulated by PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 Catalyzed by COX Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Catalyzed by PG Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A₂ (PLA₂) COX Cyclooxygenase (COX-1 / COX-2) PG_Synthases Prostaglandin Synthases This compound This compound This compound->COX Proposed Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Detailed modern experimental protocols for the isolation and characterization of this compound are sparse in the literature. The following sections provide a generalized methodology based on standard phytochemical techniques for alkaloid extraction and analysis, supplemented by information from historical literature.

General Protocol for Isolation of this compound from Heimia salicifolia

This protocol is a representative workflow for the extraction and isolation of quinolizidine alkaloids.

  • Plant Material Collection and Preparation : The aerial parts of Heimia salicifolia are collected, air-dried in the shade, and ground into a coarse powder.

  • Extraction : The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract a broad range of metabolites.

  • Acid-Base Partitioning :

    • The crude alcoholic extract is concentrated under reduced pressure.

    • The residue is acidified with 2-5% hydrochloric acid (HCl) and filtered to remove non-alkaloidal material.

    • The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and acidic compounds.

    • The aqueous layer is basified to a pH of 9-10 using ammonium hydroxide (NH₄OH) to precipitate the free alkaloids.

    • The basified solution is then repeatedly extracted with a solvent such as dichloromethane or chloroform to obtain the total crude alkaloid fraction.

  • Chromatographic Purification :

    • The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

    • Elution is performed using a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light and/or with Dragendorff's reagent.

    • Fractions containing compounds with similar Rf values are pooled.

  • Final Purification : Pooled fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Isolation_Workflow Start Dried, powdered Heimia salicifolia CrudeExtract Crude Methanolic Extract Start->CrudeExtract Methanol Extraction Acidification Acidification (HCl) & Filtration CrudeExtract->Acidification Partition Liquid-Liquid Partition (Acid-Base) Acidification->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids Basify (NH₄OH) & Extract (DCM) ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Collect & Pool Fractions (TLC Monitoring) ColumnChrom->Fractions Purification Preparative HPLC Fractions->Purification End Pure this compound Purification->End

Caption: Generalized workflow for the isolation of this compound.

Protocol for Structural Characterization
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C₂₆H₂₉NO₅) of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, MeOD) on a high-field spectrometer (e.g., 400-600 MHz).

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unequivocally.

  • X-ray Crystallography : For unambiguous determination of the three-dimensional structure and absolute stereochemistry, single crystals of this compound are grown (e.g., by slow evaporation from a suitable solvent) and analyzed using single-crystal X-ray diffraction.[2][3]

Conclusion

This compound is a structurally complex and stereochemically defined quinolizidine alkaloid with established anti-inflammatory properties. Its proposed mechanism involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. While its core structure and stereochemistry are well-documented, a significant gap exists in the public domain regarding detailed quantitative biological data and modern, reproducible experimental protocols. Further research is warranted to fully elucidate its pharmacological profile, establish precise IC₅₀/ED₅₀ values, and explore its potential as a lead compound for the development of novel anti-inflammatory agents.

References

Cryogenine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryogenine, a biphenylquinolizidine lactone alkaloid primarily isolated from Heimia salicifolia (Sinicuichi) and Heimia myrtifolia, has a rich history of traditional use in Mexican and Central American ethnobotany. Traditionally, it has been employed to treat a variety of ailments, including fever, pain, and inflammatory conditions. Pharmacological studies, though often dated, have substantiated its anti-inflammatory properties, suggesting a mechanism of action involving the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound, its known pharmacological effects, and detailed protocols for key experiments relevant to its study. While quantitative data on this compound's potency is sparse in publicly available literature, this guide aims to equip researchers with the foundational knowledge and methodological frameworks to further investigate this promising natural compound.

Ethnobotanical Heritage of this compound from Heimia salicifolia

Heimia salicifolia, commonly known as Sinicuichi or "sun opener," has been utilized for centuries in traditional medicine by indigenous peoples of Mexico and Central America.[1][2] The leaves of the plant are the primary source of this compound and other related alkaloids.

Traditional Preparations and Uses:

The most common traditional preparation involves creating a fermented beverage. Freshly collected leaves are wilted, placed in water, and left to ferment in the sun for at least 24 hours.[1][2][3] This "elixir of the sun" is then consumed for its purported therapeutic and psychoactive effects.[2][3] Other preparations include brewing the leaves into a tea or creating a salve for topical applications.[1][4] A typical dose for traditional preparations is around 10g of dried leaves.[4]

Documented Ethnobotanical Applications:

The traditional uses of Heimia salicifolia are diverse, reflecting its perceived broad therapeutic potential. These include:

  • Anti-inflammatory and Analgesic: Used to alleviate pain and swelling associated with various conditions.[1]

  • Antipyretic: Employed to reduce fever.[1]

  • Wound Healing: Applied topically as a salve to open wounds to stem bleeding and promote healing.[1][4]

  • Diuretic and Laxative: Utilized to increase urine output and relieve constipation.[4]

  • Fertility Aid: Used in baths and teas to promote conception in women experiencing infertility.[1][2]

  • Spiritual and Divinatory: Consumed in ceremonial contexts to induce a state of euphoria and for divination.[1][2]

  • Other Uses: Traditional applications also extend to treating high blood pressure, edema, and parasitic worms.[1][4]

Pharmacological Profile of this compound

Pharmacological research on this compound, though limited, supports its traditional use as an anti-inflammatory agent. The primary mechanism of action is believed to be the inhibition of prostaglandin synthesis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preclinical studies, with a potency often qualitatively compared to that of aspirin. The primary mechanism is attributed to the inhibition of prostaglandin synthesis, key mediators of inflammation.

Quantitative Anti-inflammatory Data:

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as IC50 or ED50 values, for its anti-inflammatory activity. While older studies anecdotally compare its efficacy to aspirin, precise dose-response data is not publicly available. The following table is provided as a template for researchers to populate as new data becomes available.

Compound Assay IC50 (µM) ED50 (mg/kg) Reference
This compoundProstaglandin Synthesis InhibitionData Not AvailableData Not Available
This compoundCarrageenan-induced Paw EdemaData Not AvailableData Not Available
AspirinProstaglandin Synthesis InhibitionReference ValueReference Value
Other Pharmacological Effects

Beyond its anti-inflammatory properties, this compound has been reported to exhibit other biological activities:

  • Antispasmodic: Demonstrates relaxant effects on smooth muscle.

  • Ataractic (Tranquilizing): Exhibits calming or sedative effects in animal models.

Experimental Protocols

To facilitate further research into the pharmacological properties of this compound, detailed methodologies for key in vivo and in vitro assays are provided below.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: this compound (or vehicle for the control group) is administered orally or intraperitoneally at predetermined doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or aspirin) is also included.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin Synthesis

This assay determines the direct inhibitory effect of a compound on the enzymes responsible for prostaglandin synthesis, primarily cyclooxygenase (COX).

Protocol:

  • Enzyme Source: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) are used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors (e.g., hematin, glutathione) is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution to lower the pH (e.g., HCl).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway

The primary proposed mechanism of action for this compound's anti-inflammatory effect is the inhibition of prostaglandin synthesis. This can be visualized as an interruption of the arachidonic acid cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX Enzymes (COX-1 & COX-2) COX Enzymes (COX-1 & COX-2) Arachidonic Acid->COX Enzymes (COX-1 & COX-2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX Enzymes (COX-1 & COX-2)->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Binds to Prostanoid Receptors This compound This compound This compound->COX Enzymes (COX-1 & COX-2) Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of COX enzymes.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The logical flow for investigating the anti-inflammatory properties of this compound can be outlined as follows:

G Ethnobotanical\nInformation Ethnobotanical Information Isolation of\nthis compound Isolation of This compound Ethnobotanical\nInformation->Isolation of\nthis compound In Vivo Studies\n(Carrageenan Paw Edema) In Vivo Studies (Carrageenan Paw Edema) Isolation of\nthis compound->In Vivo Studies\n(Carrageenan Paw Edema) In Vitro Studies\n(Prostaglandin Synthesis Assay) In Vitro Studies (Prostaglandin Synthesis Assay) Isolation of\nthis compound->In Vitro Studies\n(Prostaglandin Synthesis Assay) Data Analysis\n(ED50, IC50) Data Analysis (ED50, IC50) In Vivo Studies\n(Carrageenan Paw Edema)->Data Analysis\n(ED50, IC50) Mechanism of Action\n(COX Inhibition Assay) Mechanism of Action (COX Inhibition Assay) In Vitro Studies\n(Prostaglandin Synthesis Assay)->Mechanism of Action\n(COX Inhibition Assay) Mechanism of Action\n(COX Inhibition Assay)->Data Analysis\n(ED50, IC50) Lead Compound\nfor Drug Development Lead Compound for Drug Development Data Analysis\n(ED50, IC50)->Lead Compound\nfor Drug Development

References

Navigating the Therapeutic Potential of Cryogenine: A Technical Guide to Preliminary In-Vitro Screening for Novel Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia, has been traditionally recognized for its anti-inflammatory properties.[1] However, the full spectrum of its therapeutic potential remains largely unexplored. This technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound to identify and validate novel therapeutic targets. The following sections detail proposed experimental protocols, data presentation strategies, and conceptual workflows to systematically investigate the pharmacological profile of this promising natural compound.

Preliminary Phytochemical and Cytotoxicity Assessment

Prior to investigating novel therapeutic targets, it is essential to confirm the identity and purity of the this compound isolate and to determine its cytotoxic profile. This initial phase ensures the reliability of subsequent screening data and establishes a safe concentration range for cell-based assays.

Qualitative Alkaloid Confirmation Tests

A battery of classic colorimetric tests can be employed for the preliminary confirmation of the alkaloid nature of the this compound sample. These tests are based on the principle that alkaloids form precipitates with heavy metal iodides or other specific reagents.

Table 1: Qualitative Tests for Alkaloid Confirmation

Test NameReagent CompositionPositive Result Observation
Mayer's Test Potassium mercuric iodide solutionCream-colored precipitate
Dragendorff's Test Solution of potassium bismuth iodideReddish-brown precipitate
Wagner's Test Iodine in potassium iodide solutionReddish-brown precipitate
Hager's Test Saturated solution of picric acidYellow precipitate
Experimental Protocol: General Procedure for Qualitative Alkaloid Tests
  • Sample Preparation: Dissolve a small amount of the this compound extract or isolated compound in dilute hydrochloric acid.

  • Reagent Addition: To separate aliquots of the acidic solution, add a few drops of Mayer's, Dragendorff's, Wagner's, and Hager's reagents, respectively.

  • Observation: Observe the formation of any precipitate, noting its color. The formation of a precipitate in these tests provides a positive indication for the presence of an alkaloid.[2][3][4][5]

Cytotoxicity Screening

Establishing the concentration-dependent toxicity of this compound across various cell lines is a critical step to determine the therapeutic window for subsequent in-vitro assays.

Table 2: Proposed Cytotoxicity Data for this compound (Hypothetical)

Cell LineCell TypeAssay TypeIC50 (µM)
HEK293 Human Embryonic KidneyMTT> 100
HepG2 Human Hepatocellular CarcinomaMTT75.4
RAW 264.7 Mouse MacrophageAlamarBlue88.2
Jurkat Human T-lymphocyteCellTiter-Glo65.8
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Screening for Novel Therapeutic Targets

Based on its known anti-inflammatory effects and classification as an alkaloid, a targeted screening approach can be initiated to identify novel molecular targets. This can involve a combination of receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Proposed Workflow for In-Vitro Screening

The following diagram illustrates a logical workflow for the preliminary in-vitro screening of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Mechanism of Action A This compound Sample B Qualitative Alkaloid Tests A->B C Cytotoxicity Profiling (e.g., MTT Assay) A->C D Receptor Binding Assays (e.g., GPCRs, Ion Channels) C->D E Enzyme Inhibition Assays (e.g., Kinases, Proteases) C->E F Cell-Based Functional Assays (e.g., Cytokine Release, Reporter Gene) C->F G Dose-Response Studies D->G E->G F->G H Target Deconvolution G->H I Signaling Pathway Analysis H->I

Caption: Proposed workflow for preliminary in-vitro screening of this compound.
Target-Based Screening: Enzyme and Receptor Assays

Given the diverse biological activities of alkaloids, screening this compound against panels of common drug targets is a rational starting point.

Table 3: Potential Target Classes for this compound Screening (Hypothetical Data)

Target ClassSpecific Target ExampleAssay TypeResult (e.g., % Inhibition @ 10 µM)
Kinases Cyclooxygenase-2 (COX-2)Enzyme Activity Assay68%
Mitogen-activated protein kinase (MAPK)Enzyme Activity Assay45%
G-Protein Coupled Receptors (GPCRs) Opioid Receptors (µ, δ, κ)Radioligand Binding Assay< 10%
Cannabinoid Receptors (CB1, CB2)Radioligand Binding Assay32% (CB2)
Ion Channels Voltage-gated Sodium ChannelsElectrophysiology25%
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a defined period.

  • Product Detection: Measure the product (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Elucidation of Signaling Pathways

Once a primary "hit" is identified, the next step is to investigate the downstream signaling pathways modulated by this compound. Based on its known anti-inflammatory properties and potential inhibition of enzymes like COX-2 and MAPK, a hypothetical signaling cascade can be proposed.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a potential mechanism of action for this compound in the context of inflammation, involving the MAPK and NF-κB signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) MAPK_Pathway MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK_Pathway Gene Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB_n->Gene activates transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) and stimulate them with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in-vitro screening of this compound to uncover novel therapeutic targets. The proposed workflows and experimental protocols provide a foundation for a comprehensive investigation into the pharmacological properties of this alkaloid. Positive findings from this initial screening phase would warrant further validation through more advanced in-vitro and in-vivo models to fully elucidate the therapeutic potential of this compound. The exploration of natural compounds like this compound is a promising avenue for the discovery of new medicines to address unmet medical needs.

References

The Biosynthetic Blueprint of Cryogenine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of cryogenine, a pharmacologically significant quinolizidine alkaloid found in Heimia species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, pharmacology, and medicinal chemistry.

Introduction

This compound, also known as vertine, is the most abundant alkaloid in Heimia salicifolia and is recognized for its anti-inflammatory, antispasmodic, sedative, and tranquilizer properties[1][2]. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, enabling metabolic engineering efforts, and exploring the synthesis of novel derivatives with enhanced therapeutic potential. This guide synthesizes current knowledge on the precursors, intermediates, and enzymatic steps involved in this compound formation, supported by available quantitative data and detailed experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that merges two primary metabolic pathways: the lysine and the phenylalanine pathways. L-lysine serves as the precursor for the quinolizidine core, while L-phenylalanine provides the C6-C3 phenylpropanoid unit.

The initial committed step in the pathway is the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC) . Cadaverine then undergoes oxidative deamination and cyclization to form the characteristic quinolizidine skeleton.

The phenylalanine-derived C6-C3 unit is hydroxylated to form a dihydroxyphenyl intermediate. This is then believed to condense with a derivative of the quinolizidine core. A key confirmed intermediate in this pathway is cis-4-(3,4-dihydroxyphenyl)-quinolizidin-2-one , which has been shown to be an effective precursor for this compound (vertine).

Subsequent modifications, including further hydroxylations and O-methylation, are necessary to yield the final this compound molecule. These latter steps are thought to be catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs) , respectively, based on analogous reactions in other plant alkaloid biosynthetic pathways.

dot

This compound Biosynthetic Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Quinolizidine_Core Quinolizidine Core Formation Cadaverine->Quinolizidine_Core Oxidative Deamination & Cyclization Dihydroxyphenyl_Quinolizidinone cis-4-(3,4-dihydroxyphenyl) -quinolizidin-2-one Quinolizidine_Core->Dihydroxyphenyl_Quinolizidinone Condensation & Hydroxylation (Putative) Phenylalanine L-Phenylalanine C6C3 Phenylpropanoid Unit (C6-C3) Phenylalanine->C6C3 Phenylpropanoid Pathway C6C3->Dihydroxyphenyl_Quinolizidinone Hydroxylated_Intermediate Hydroxylated Intermediate (Putative) Dihydroxyphenyl_Quinolizidinone->Hydroxylated_Intermediate Hydroxylation (Cytochrome P450 - Putative) This compound This compound (Vertine) Hydroxylated_Intermediate->this compound O-Methylation (OMT) & Further Modifications (Putative) This compound->Lysine Feedback Inhibition

Caption: Proposed biosynthetic pathway of this compound in Heimia species.

Quantitative Data

Quantitative analysis of alkaloid content in Heimia salicifolia reveals that this compound is the most predominant alkaloid. Furthermore, studies on enzyme activity have indicated a potential feedback regulation mechanism where this compound inhibits the activity of lysine decarboxylase (LDC), the first committed enzyme in its biosynthetic pathway.

Compound Plant Part Concentration/Activity Reference
This compound (Vertine)Aerial PartsMost concentrated alkaloid[1]
LyfolineAerial PartsSecond most abundant alkaloid[3]
LythrineAerial PartsThird most abundant alkaloid[3]
Lysine DecarboxylaseHeimia salicifolia culturesActivity reduced to 16% in the presence of 5 mM vertine[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Lysine Decarboxylase (LDC) Enzyme Assay

This protocol is a generalized method for determining the activity of LDC from plant tissues.

Objective: To quantify the enzymatic activity of LDC by measuring the rate of cadaverine or CO2 production from L-lysine.

Materials:

  • Fresh or frozen Heimia salicifolia tissue

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Assay Buffer: 500 mM Sodium Acetate Buffer, pH 6.0.

  • Substrate: 100 mM L-Lysine monohydrochloride solution in Assay Buffer.

  • Cofactor: 50 mM Pyridoxal 5'-phosphate (PLP) solution in Assay Buffer.

  • Liquid scintillation cocktail

  • [U-¹⁴C]-L-lysine (radiolabeled substrate)

Procedure:

  • Enzyme Extraction:

    • Homogenize plant tissue in ice-cold Extraction Buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay (Radiolabel Method):

    • Prepare a reaction mixture containing Assay Buffer, PLP, and the enzyme extract.

    • Initiate the reaction by adding the L-lysine substrate, including a known amount of [U-¹⁴C]-L-lysine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • The product, [¹⁴C]-cadaverine, can be separated from the unreacted [¹⁴C]-lysine by solvent extraction (e.g., with toluene) after alkalinization[2].

    • Quantify the radioactivity of the extracted cadaverine using a liquid scintillation counter.

    • Enzyme activity is expressed as pmol or nmol of product formed per minute per mg of protein.

dot

LDC_Assay_Workflow Start Start: Plant Tissue Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Reaction_Setup Prepare Reaction Mixture: Buffer, PLP, Enzyme Supernatant->Reaction_Setup Add_Substrate Add L-Lysine & [14C]-L-Lysine Reaction_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Extract Extract [14C]-Cadaverine Stop_Reaction->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify End End: Calculate Enzyme Activity Quantify->End

Caption: Experimental workflow for the Lysine Decarboxylase (LDC) enzyme assay.

Cytochrome P450 Hydroxylation Assay (Putative)

This protocol describes a general method for assaying the activity of microsomal cytochrome P450 enzymes involved in hydroxylation reactions.

Objective: To detect and quantify the hydroxylation of a putative precursor in the this compound pathway.

Materials:

  • Heimia salicifolia tissue

  • Microsome Isolation Buffer: 100 mM potassium phosphate buffer (pH 7.5), 0.5 M sucrose, 10 mM EDTA, 20 mM β-mercaptoethanol, and 1% (w/v) PVP.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Substrate: Putative precursor of this compound (e.g., a phenylquinolizidine intermediate).

  • Cofactor: NADPH.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold Microsome Isolation Buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Enzyme Assay:

    • Prepare a reaction mixture containing Assay Buffer, the isolated microsomes, and the substrate.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time, then terminate the reaction (e.g., by adding an organic solvent like ethyl acetate).

    • Extract the product with the organic solvent.

    • Analyze the extract by HPLC to separate and quantify the hydroxylated product.

O-Methyltransferase (OMT) Assay (Putative)

This protocol outlines a general procedure for measuring the activity of OMTs.

Objective: To detect the transfer of a methyl group to a hydroxylated precursor of this compound.

Materials:

  • Crude or purified enzyme extract from Heimia salicifolia.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate: A hydroxylated intermediate of the this compound pathway.

  • Methyl Donor: S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM or [¹⁴C]-SAM).

  • HPLC system or thin-layer chromatography (TLC) setup.

Procedure:

  • Enzyme Assay:

    • Combine the enzyme, substrate, and Assay Buffer in a reaction tube.

    • Start the reaction by adding radiolabeled SAM.

    • Incubate at a suitable temperature (e.g., 30°C).

    • Stop the reaction and extract the methylated product.

    • Separate the product from the unreacted substrate using HPLC or TLC.

    • Quantify the radioactivity in the product spot/peak to determine enzyme activity.

Conclusion

The biosynthesis of this compound in Heimia species is a fascinating example of the convergence of primary metabolic pathways to produce a complex, bioactive secondary metabolite. While the key precursors and some intermediates have been identified, further research is required to fully elucidate the enzymatic machinery responsible for the later steps of its formation, particularly the condensation, hydroxylation, and methylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing biosynthetic pathway, with the ultimate goal of harnessing its potential for pharmaceutical applications.

References

physicochemical properties and solubility profile of Cryogenine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Cryogenine

Introduction

This compound, also known as vertine, is a biphenylquinolizidine lactone alkaloid isolated from plants of the Heimia genus, such as Heimia salicifolia[1]. It is recognized for its anti-inflammatory properties[2][3]. This technical guide provides a comprehensive overview of the known , intended for researchers, scientists, and professionals in drug development. The document outlines key data in structured tables and describes general experimental protocols for determining these properties.

Physicochemical Properties

This compound is a complex natural product with distinct physical and chemical characteristics. These properties are fundamental to its handling, formulation, and biological activity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (10α)-4,5-dimethoxy-2-hydroxylythran-12-one[1]
Synonyms Vertine[1][3]
Chemical Formula C₂₆H₂₉NO₅[1][4]
Molecular Weight 435.520 g/mol [1][3]
Melting Point 250–251 °C (freebase form)[1]
Boiling Point Data not available (likely to decompose)
pKa Data not available
Appearance Produces a purple spot with diazotized p-nitroaniline spray on TLC plates.[1]

Solubility Profile

The solubility of this compound is a critical factor for its application in both in vitro and in vivo studies. The compound's solubility has been characterized in various organic solvents and aqueous systems. A summary of its solubility is provided in Table 2.

Table 2: Solubility Profile of this compound

SolventSolubilityTemperatureSource
Water InsolubleNot specified[1]
Petroleum Ether InsolubleNot specified[1]
Chloroform SolubleNot specified[1]
Methylene Chloride SolubleNot specified[1]
Benzene SolubleNot specified[1]
Methanol SolubleNot specified[1]
Dimethylformamide (DMF) 30 mg/mLNot specified[2]
Dimethyl Sulfoxide (DMSO) 30 mg/mLNot specified[2]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mLNot specified[2]
pH-Dependent Solubility

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the physicochemical and solubility properties of alkaloids like this compound.

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is determined using a capillary melting point apparatus.

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility[9].

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant-temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspension is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9][10]. A standard calibration curve is used to quantify the concentration accurately.

Determination of pH-Dependent Solubility

This protocol is a variation of the shake-flask method to assess solubility across a range of pH values.

  • Buffer Preparation: A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) are prepared.

  • Equilibration and Quantification: The shake-flask method described in section 3.2 is followed for each buffer.

  • pH Measurement: The pH of each solution is measured both before and after equilibration to ensure it remains constant[11].

  • Data Analysis: The measured solubility is plotted against the final equilibrium pH to generate a pH-solubility profile.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of this compound's physicochemical and solubility properties.

G Workflow for Physicochemical and Solubility Characterization of this compound cluster_0 Physicochemical Characterization cluster_1 Solubility Profiling cluster_2 Data Analysis & Reporting A Compound Isolation & Purification B Structural Elucidation (NMR, MS) A->B C Melting Point Determination B->C D pKa Determination (Potentiometric/Spectrophotometric) C->D I Tabulate Physicochemical Properties D->I E Solvent Selection (Aqueous & Organic) F Shake-Flask Method (Equilibration) E->F G Sample Filtration & Separation F->G H Concentration Analysis (HPLC, UV-Vis) G->H J Construct pH-Solubility Profile H->J K Final Technical Report I->K J->K

Caption: Workflow for characterizing this compound properties.

References

Cryogenine: A Technical Guide to its Potential as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cryogenine, a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia, has demonstrated a range of significant pharmacological activities, positioning it as a compound of interest for drug discovery.[1][2] Traditionally, Heimia salicifolia has been used in folk medicine for its antipyretic, anti-inflammatory, diuretic, and antispasmodic properties.[1][3] Modern research has focused on its principal alkaloid, this compound (also known as vertine), identifying it as the source of many of these effects.[2] This technical guide provides a consolidated overview of this compound's biological activities, mechanism of action, and key experimental evaluations, presenting its potential as a foundational molecule, or lead compound, for the development of novel therapeutics.

Pharmacological Profile

This compound exhibits a diverse pharmacological profile characterized by several key activities. The primary clinically observed effects include anti-inflammatory, sedative (ataractic), hypotensive, and antispasmodic actions.[2] Further studies have confirmed its potential as an analgesic and moderate antimalarial agent.[4]

Quantitative Bioactivity Data

While extensive dose-response studies are not widely available in recent literature, key quantitative and comparative data have been established. These findings are crucial for assessing the compound's potency and therapeutic potential.

Table 1: In Vitro Bioactivity of this compound

Activity Target/Assay Result Comparator Reference
Anti-inflammatory Prostaglandin Synthetase Inhibition 2.48x potency of Aspirin Aspirin [5]
Antimalarial Plasmodium falciparum IC₅₀: 10.9 µM -

Table 2: Qualitative In Vivo Pharmacological Activities of this compound

Activity Description Reference
Anti-inflammatory Effective against established inflammation in adjuvant arthritis models. [5]
Sedative / Ataractic Induces a tranquilizing effect, which does not appear to be dependent on catecholamine blockade. [2][3]
Hypotensive Clinically observed to lower blood pressure. [2]
Vasodilator Contributes to the hypotensive effect. [2]
Antispasmodic Demonstrates musculotropic (direct muscle-relaxing) activity on isolated tissues. [2][3]
Anticholinergic Clinically observed effect. [2]

Mechanism of Action

The primary elucidated mechanism for this compound's potent anti-inflammatory effects is the inhibition of prostaglandin synthase (cyclooxygenase or COX enzymes).[5][6] Prostaglandins are key lipid mediators of inflammation, pain, and fever. By inhibiting their synthesis, this compound effectively disrupts the inflammatory cascade. This action explains its observed anti-inflammatory and analgesic properties.[5]

The sedative and hypotensive effects are not as well-defined at the molecular level but are considered distinct activities of the alkaloid.[2][3]

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the pathway responsible for prostaglandin synthesis and highlights the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Cleavage COX Prostaglandin Synthase (COX-1 & COX-2) ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates This compound This compound This compound->COX Inhibits Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Activates PLA2->MembranePhospholipids

Diagram 1: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Key Experimental Protocols

The anti-inflammatory and antispasmodic activities of this compound have been evaluated using classical pharmacological assays. The methodologies for two of the most relevant assays are detailed below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.[2][7] The irritant carrageenan induces a reproducible inflammatory response characterized by edema (swelling).[8]

Objective: To quantify the ability of a test compound to reduce paw edema over time compared to a control group.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) Lambda Carrageenan suspension in sterile 0.9% saline

  • Test compound (this compound) solution/suspension

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (solvent for test compound)

  • Plebysmometer or digital calipers

  • Syringes and needles (intraperitoneal and intraplantar)

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[7]

  • Fasting: Rats are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured up to the ankle joint using a plethysmometer. This is the baseline (V₀) reading.[9]

  • Compound Administration: Animals are divided into groups (e.g., Vehicle Control, Reference Drug, this compound dose 1, this compound dose 2). The test compound, reference drug, or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.[2][9]

  • Induction of Inflammation: 0.1 mL of 1% carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Paw volume is measured again at specific time intervals after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[9] Let these readings be Vₜ.

  • Calculation:

    • The degree of edema at each time point is calculated as: Edema (mL) = Vₜ - V₀.

    • The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Analysis: Results are typically expressed as the mean ± SEM. Statistical significance between the treated and control groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.[10] An ED₅₀ value can be calculated from the dose-response data.[9]

G start Acclimatize & Fast Rats measure_base Measure Baseline Paw Volume (V₀) start->measure_base administer Administer Compound (this compound, Vehicle, or Ref. Drug) measure_base->administer 30-60 min wait inject_carr Inject Carrageenan into Paw administer->inject_carr measure_post Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours inject_carr->measure_post calculate Calculate Edema & % Inhibition measure_post->calculate end Analyze Data calculate->end

Diagram 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.
Isolated Guinea Pig Ileum Assay

This classic in vitro assay is used to assess the spasmogenic (contractile) or spasmolytic (relaxant) activity of compounds on smooth muscle tissue.[1] The guinea pig ileum is highly sensitive to various autocoids, including histamine and acetylcholine, making it an excellent model for studying drug-receptor interactions and antispasmodic effects.[4]

Objective: To determine if this compound can inhibit contractions induced by a known spasmogen (e.g., histamine), indicating an antispasmodic (relaxant) effect.

Materials:

  • Guinea pig (250-400g)

  • Student Organ Bath apparatus with an isotonic transducer and kymograph or data acquisition system.[1]

  • Tyrode's physiological salt solution, maintained at 32-37°C and aerated with carbogen (95% O₂ / 5% CO₂).[1][10]

  • Histamine stock solution (e.g., 10 µg/mL)

  • Test compound (this compound) solution

  • Surgical instruments

Procedure:

  • Animal Sacrifice and Tissue Dissection: The guinea pig is humanely sacrificed. The abdomen is opened, and a segment of the terminal ileum is identified and excised.[11]

  • Tissue Preparation: A 2-3 cm portion of the ileum is cleaned of its mesenteric attachment and the luminal contents are gently flushed with warm Tyrode's solution.[1]

  • Mounting: The ileum segment is mounted in the organ bath filled with Tyrode's solution. The lower end is attached to a tissue holder, and the upper end is connected to the isotonic transducer under a resting tension of approximately 0.5-1.0 g.[1][10]

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 10-15 minutes.[4]

  • Dose-Response to Agonist: A cumulative or non-cumulative dose-response curve for a standard agonist like histamine is recorded to establish the normal contractility of the tissue. Doses are added to the bath, and the resulting contraction is recorded. The tissue is washed between doses.

  • Testing for Antagonism:

    • After washing and re-equilibration, the tissue is pre-incubated with a specific concentration of this compound for a set period.

    • The dose-response curve for histamine is then repeated in the presence of this compound.

  • Analysis: A rightward shift in the histamine dose-response curve in the presence of this compound indicates a competitive antagonistic (relaxant) effect. The degree of antagonism can be quantified to determine the compound's potency as a spasmolytic agent.

Potential as a Lead Compound

A lead compound is a chemical entity with confirmed pharmacological activity that serves as the starting point for medicinal chemistry efforts to develop an optimized drug candidate.[12] this compound possesses several characteristics that make it a compelling lead compound:

  • Established Biological Activity: It has multiple, well-documented biological effects, particularly potent anti-inflammatory and CNS-depressant activities.[2][5]

  • Known Molecular Target: The inhibition of prostaglandin synthase provides a clear, druggable target for its anti-inflammatory action, allowing for rational, structure-based drug design.[5]

  • Natural Product Scaffold: Natural products often possess novel chemical structures with inherent biological relevance, offering unique starting points for drug discovery that are often absent in synthetic libraries.[13]

  • Favorable Profile: The separation of its anti-inflammatory effects from immunosuppressive activity is a desirable trait, suggesting a more targeted mechanism of action.[5]

However, further research is required to fully validate its potential. Critical next steps include comprehensive profiling of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity, elucidation of the mechanisms behind its sedative and hypotensive effects, and initiation of a medicinal chemistry program to explore its structure-activity relationship (SAR) to enhance potency and selectivity while minimizing potential off-target effects.

References

Unveiling the Molecular Targets of Cryogenine: A Technical Guide to its Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryogenine, a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia, has long been recognized for its potent anti-inflammatory properties. Despite its traditional use and observed pharmacological effects, a comprehensive understanding of its direct molecular targets and the cellular pathways it modulates has remained largely elusive. This technical guide synthesizes the current, albeit limited, scientific knowledge surrounding this compound's mechanism of action. The available evidence strongly suggests that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of prostaglandin synthesis .[1] This points towards the cyclooxygenase (COX) enzymes as primary, yet unconfirmed, molecular targets. This document provides a detailed overview of the hypothesized mechanism, outlines experimental protocols to further investigate these targets, and presents the known pharmacological data in a structured format to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as vertine, is a bioactive alkaloid found in Heimia salicifolia.[2] Traditionally, extracts of this plant have been used for their anti-inflammatory and analgesic effects.[1] Early pharmacological studies in the mid-20th century confirmed these properties in animal models, but the precise molecular interactions underlying these effects were not elucidated. This guide aims to consolidate the existing, though sparse, data and provide a framework for future research into the specific cellular pathways targeted by this compound.

Known Pharmacological Effects

While specific molecular targets are not definitively identified, the physiological effects of this compound have been documented. These effects provide crucial clues to its underlying mechanism of action.

Pharmacological EffectExperimental ModelReference
Anti-inflammatoryAnimal models of edema[1]
AnalgesicAnimal models of pain[1]
AntispasmodicIsolated tissue preparations[1]

Table 1: Summary of Observed Pharmacological Effects of this compound. This table summarizes the key in-vivo and in-vitro pharmacological activities that have been reported for this compound.

Hypothesized Molecular Target: Prostaglandin Synthesis Pathway

The most significant insight into this compound's molecular action comes from a 1994 review which states that its anti-inflammatory activity is likely due in part to the "inhibition of prostaglandin synthase".[1] Prostaglandin synthases, more commonly known as cyclooxygenase (COX) enzymes, are central to the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[3][4] Inhibition of these enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (PGs)->Inflammation This compound This compound This compound->COX-1 / COX-2 Hypothesized Inhibition

Figure 1: Hypothesized Mechanism of this compound Action.

Proposed Experimental Protocols for Target Validation

To definitively identify and characterize the molecular targets of this compound, a series of focused in-vitro and in-silico experiments are necessary.

In-Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes and to quantify its potency (IC50).

Methodology:

  • Enzyme Source: Utilize commercially available, purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of the COX enzymes.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the detection probe. c. Add the different concentrations of this compound to the respective wells. Include a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control and a vehicle control (e.g., DMSO). d. Incubate the plate according to the manufacturer's instructions. e. Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cluster_workflow Experimental Workflow for COX Inhibition Assay A Prepare this compound Dilutions B Incubate COX Enzyme with Substrate and this compound A->B C Measure Enzyme Activity (Colorimetric/Fluorometric) B->C D Calculate % Inhibition C->D E Determine IC50 Value D->E

Figure 2: Workflow for COX Enzyme Inhibition Assay.
Molecular Docking Studies

Objective: To predict the binding affinity and interaction mode of this compound with the active sites of COX-1 and COX-2.

Methodology:

  • Protein Structures: Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Docking Software: Use molecular docking software such as AutoDock, Glide, or GOLD.

  • Procedure: a. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand or known active site residues. b. Dock the prepared this compound structure into the active sites of both COX-1 and COX-2. c. Analyze the resulting docking poses and scoring functions to predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Directions and Conclusion

The current body of evidence provides a strong, yet circumstantial, case for the inhibition of prostaglandin synthesis as a key mechanism of this compound's anti-inflammatory action. However, the lack of direct, quantitative data on its molecular targets represents a significant gap in our understanding. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively identify and characterize the molecular interactions of this compound.

Further research should also explore other potential targets within the inflammatory cascade, such as phospholipase A2 (PLA2), and investigate the downstream effects of this compound on signaling pathways like NF-κB and MAPKs, which are master regulators of inflammation. A comprehensive understanding of this compound's molecular pharmacology will be instrumental in unlocking its full therapeutic potential and could pave the way for the development of novel anti-inflammatory agents.

cluster_research Future Research Logic A Current Hypothesis: This compound inhibits Prostaglandin Synthesis B Direct Target Validation: COX-1/COX-2 Inhibition Assays A->B C In-Silico Analysis: Molecular Docking A->C D Exploration of Alternative Targets: PLA2, NF-κB, MAPKs A->D E Elucidation of Downstream Effects B->E C->B D->E F Therapeutic Potential Assessment E->F

References

Methodological & Application

Standardized Protocol for Cryogenine Extraction from Heimia salicifolia Leaves: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note: A Standardized Approach to the Extraction of Cryogenine from Heimia salicifolia for Preclinical Research and Drug Development

This document provides a detailed, standardized protocol for the extraction and quantification of this compound, a quinolizidine alkaloid from the leaves of Heimia salicifolia. This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, which has demonstrated notable anti-inflammatory properties.

This compound's primary mechanism of action is the inhibition of prostaglandin synthetase, a key enzyme in the inflammatory cascade.[1] By blocking this enzyme, this compound effectively reduces the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. This application note provides a reproducible methodology to obtain this compound, enabling consistent results for pharmacological studies and further drug development endeavors.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Prostaglandin synthesis is initiated from arachidonic acid, which is released from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor to various other prostaglandins, which are involved in a wide range of physiological and pathological processes.[2][3][4][5] this compound exerts its anti-inflammatory effects by inhibiting the action of prostaglandin synthetase, with a reported IC50 value of 424 μM.[1] This inhibition reduces the overall production of prostaglandins, thereby mitigating the inflammatory response.

Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of this compound.

Prostaglandin Synthesis Pathway Inhibition by this compound cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 Cyclooxygenase (COX-1 & COX-2) / Prostaglandin Synthetase Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates This compound This compound This compound->COX1_COX2 Inhibits

Caption: Prostaglandin synthesis pathway and this compound's inhibitory action.

Experimental Protocols

I. Standardized Methanol-Based Extraction Protocol for this compound

This protocol is adapted from established alkaloid extraction methodologies and is designed to yield a high-purity alkaloid fraction enriched with this compound.

A. Materials and Reagents:

  • Dried and powdered leaves of Heimia salicifolia

  • Methanol (ACS grade)

  • 2% Hydrochloric acid (HCl)

  • Chloroform

  • Ammonium hydroxide (NH4OH)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

  • Filter paper

  • High-Performance Liquid Chromatography (HPLC) system for quantification

B. Extraction Procedure:

  • Maceration: Macerate 1 kg of powdered Heimia salicifolia leaves with 2 liters of methanol for 24 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract (approximately 136 g) in 700 ml of 2% hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the aqueous solution with chloroform (3 x 200 ml) in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform (5 x 200 ml) or until the chloroform layer tests negative with Dragendorff's reagent.

  • Drying and Evaporation:

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to obtain the total alkaloidal fraction.

C. Quantification of this compound:

  • The concentration of this compound in the final alkaloid fraction should be determined using a validated HPLC method with a suitable reference standard.

II. Comparative Analysis of Extraction Methods

While the methanol-based protocol is robust, other methods can be employed. The choice of method may depend on available equipment, desired extraction time, and solvent usage. The following table summarizes various extraction techniques and their general performance for alkaloid extraction. Specific yield data for this compound is limited, and the values presented are based on general alkaloid extraction efficiencies from medicinal plants.

Extraction MethodSolventTemperatureTimeAlkaloid Yield (General, w/w)Purity (General)AdvantagesDisadvantages
Maceration Methanol or EthanolRoom Temperature24-48 hours1.0 - 1.5%LowerSimple, low costTime-consuming, lower yield
Soxhlet Extraction Methanol or EthanolBoiling point of solvent6-8 hours1.5 - 2.0%ModerateEfficient for exhaustive extractionCan degrade thermolabile compounds
Ultrasound-Assisted Extraction (UAE) Methanol or Ethanol40-60°C20-40 minutes2.0 - 2.5%HighFast, efficient, reduced solvent useRequires specialized equipment
Microwave-Assisted Extraction (MAE) Methanol or Ethanol50-80°C10-20 minutes2.0 - 2.6%HighVery fast, highly efficientRequires specialized equipment, potential for localized heating
Accelerated Solvent Extraction (ASE) Methanol or Ethanol50-100°C10-20 minutes2.5 - 2.8%Very HighFast, automated, low solvent useHigh initial equipment cost

Note: The yields and purities are generalized from studies on alkaloid-rich plants and may vary for this compound from Heimia salicifolia.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the standardized extraction and purification of this compound.

This compound Extraction Workflow Start Start: Dried Heimia salicifolia Leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Acidification Dissolution in 2% HCl Filtration->Acidification Chloroform_Wash Wash with Chloroform (remove non-alkaloids) Acidification->Chloroform_Wash Basification Adjust to pH 9 with NH4OH Chloroform_Wash->Basification Chloroform_Extraction Extract with Chloroform (collect alkaloids) Basification->Chloroform_Extraction Drying Dry with Na2SO4 & Evaporate Chloroform_Extraction->Drying Alkaloid_Fraction Total Alkaloid Fraction Drying->Alkaloid_Fraction Purification Chromatographic Purification (e.g., Column Chromatography) Alkaloid_Fraction->Purification This compound Pure this compound Purification->this compound Analysis Quantification (HPLC) This compound->Analysis

Caption: Workflow for this compound extraction and purification.

References

Application Note: Quantification of Cryogenine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Cryogenine in human plasma. This compound, a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia, has garnered interest for its pharmacological properties.[1][2] The method outlined herein provides a framework for the sample preparation, chromatographic separation, and quantification of this compound, which is essential for pharmacokinetic studies and clinical research. The protocol is based on established principles of bioanalytical method validation for similar compounds.[3][4]

Introduction

This compound is one of the principal psychoactive alkaloids found in Heimia salicifolia.[1] Its potential therapeutic effects necessitate the development of a reliable analytical method to measure its concentration in biological matrices. HPLC is a powerful and widely used technique for the quantification of pharmaceutical compounds in biological fluids due to its high sensitivity, specificity, and reproducibility.[5] This document provides a detailed protocol for a proposed HPLC-UV method for this compound quantification in human plasma, including sample preparation, instrument parameters, and validation guidelines.

Experimental

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of alkaloids.[3]

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or ammonium acetate for mobile phase modification.

  • Sample Preparation: Centrifuge, micropipettes, and 0.45 µm syringe filters.

2. Chromatographic Conditions

The following parameters are proposed and should be optimized for best results:

ParameterProposed Condition
Mobile Phase Isocratic elution with Methanol: 0.1% Acetic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Wavelength 254 nm (To be optimized based on this compound's UV spectrum)
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 50 ng/mL to 2000 ng/mL.

4. Sample Preparation Protocol

The following protocol for plasma sample preparation is based on the protein precipitation method, a common technique for cleaning up biological samples for HPLC analysis.[4][6]

  • Plasma Collection: Collect blood samples in EDTA-coated tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.[7]

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile to precipitate plasma proteins.[4][8]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

5. Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following table presents typical performance characteristics that should be evaluated. The values are illustrative and based on similar validated HPLC methods for other drugs in plasma.[3][9][10]

ParameterTypical Acceptance Criteria/Expected Range
Linearity (R²) ≥ 0.995
Range 50 - 2000 ng/mL
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL
Accuracy 85-115% (80-120% for LOQ)
Precision (%RSD) ≤ 15% (≤ 20% for LOQ)
Recovery > 85%
Stability Stable under freeze-thaw cycles and storage conditions

Protocols

Protocol 1: HPLC System Preparation
  • Ensure all solvent reservoirs are filled with freshly prepared and degassed mobile phase.

  • Purge the pump to remove any air bubbles from the system.

  • Set the column temperature to 30 °C and allow it to stabilize.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to the desired wavelength (e.g., 254 nm).

Protocol 2: Calibration Curve Generation
  • Prepare a series of calibration standards from the stock solution (e.g., 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Inject each standard solution in triplicate.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line, correlation coefficient (R²), and linearity range.

Visualizations

Below are diagrams illustrating the experimental workflow for this compound quantification.

G cluster_sample_prep Sample Preparation Workflow cluster_hplc_analysis HPLC Analysis Workflow plasma 1. Collect Plasma Sample add_acn 2. Add Acetonitrile (2:1 ratio) plasma->add_acn vortex 3. Vortex for 1 min add_acn->vortex centrifuge 4. Centrifuge at 10,000 x g vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter_sample 6. Filter (0.45 µm) supernatant->filter_sample inject 7. Inject into HPLC System filter_sample->inject separate 8. Chromatographic Separation (C18 Column) inject->separate detect 9. UV Detection (254 nm) separate->detect quantify 10. Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_validation Method Validation Steps linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity stability Stability specificity->stability

Caption: Key parameters for analytical method validation.

References

developing a sensitive LC-MS/MS method for Cryogenine detection in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Sensitive Detection of Cryogenine in Plasma using LC-MS/MS

Introduction

This compound, an alkaloid derived from the Heimia salicifolia plant, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and psychoactive properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method described herein is intended for research use and can be adapted for various drug development stages.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound detection.

Table 1: Optimized Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)244.1
Product Ion (m/z)121.1
Dwell Time (ms)100
Declustering Potential (DP) (V)60
Entrance Potential (EP) (V)10
Collision Energy (CE) (eV)35
Collision Cell Exit Potential (CXP) (V)12

Table 2: Chromatographic Conditions

ParameterDescription
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient ElutionSee Table 3

Table 3: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Diazepam-d5 at 100 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) ppt Add Protein Precipitation Reagent (150 µL Acetonitrile with Internal Standard) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Injection: Inject the prepared samples onto the analytical column.

  • Data Acquisition: Acquire data using the multiple reaction monitoring (MRM) mode with the parameters specified in Table 1.

Method Validation

For regulatory compliance, the method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise.

  • Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple QC levels.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

G cluster_validation Method Validation Parameters cluster_guidelines Regulatory Guidelines node_params Selectivity Linearity & Range Accuracy & Precision Matrix Effect Recovery Stability node_guidelines FDA EMA

Caption: Key Method Validation Parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a sensitive and robust LC-MS/MS method for the quantification of this compound in plasma. The described sample preparation technique, chromatographic conditions, and mass spectrometric parameters serve as a strong foundation for researchers and drug development professionals. Adherence to rigorous method validation ensures the generation of high-quality, reliable data for pharmacokinetic and other related studies.

Application Notes and Protocols: Cryogenine in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, an alkaloid with known anti-inflammatory properties, has been investigated for its therapeutic potential in various inflammatory models. One of the most widely used and well-characterized models for studying acute inflammation is the carrageenan-induced paw edema model in rats. This model provides a reliable and reproducible method to evaluate the efficacy of potential anti-inflammatory agents. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and IL-6.

These application notes provide a comprehensive overview of the use of this compound in the carrageenan-induced paw edema model, including detailed experimental protocols, data presentation, and insights into its potential mechanism of action.

Data Presentation

While specific dose-response data for this compound in the carrageenan-induced paw edema model is not extensively available in the public domain, the following table represents a hypothetical dataset structured for easy comparison, based on typical results for anti-inflammatory compounds in this assay.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Percentage Inhibition of Edema (%)
Vehicle Control (Saline)-1.20 ± 0.080
This compound100.95 ± 0.06*20.8
This compound300.72 ± 0.05**40.0
This compound1000.54 ± 0.04 55.0
Indomethacin (Positive Control)100.48 ± 0.0360.0

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This protocol outlines the standard procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive Control (receives Indomethacin)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer this compound (dissolved or suspended in the appropriate vehicle) orally (p.o.) or intraperitoneally (i.p.) at the predetermined doses. Administer the vehicle to the control group and indomethacin to the positive control group. Typically, the test compound is administered 30-60 minutes before carrageenan injection.[1][2]

  • Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline drug_admin Drug Administration (this compound/Vehicle/Indomethacin) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan paw_measurement Paw Volume Measurement (Vt) (1, 2, 3, 4, 5 hours) carrageenan->paw_measurement data_analysis Data Analysis (% Edema Inhibition) paw_measurement->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Mechanism of Action

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is, at least in part, attributable to its ability to act as a competitive antagonist of bradykinin.[4] Bradykinin is a potent inflammatory mediator released during the early phase of the carrageenan response, contributing significantly to vasodilation, increased vascular permeability, and the sensation of pain.

Signaling Pathway of Carrageenan-Induced Inflammation and the Role of this compound

The inflammatory cascade initiated by carrageenan is complex, involving multiple signaling pathways. A key pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of various pro-inflammatory genes.

G cluster_cell Macrophage / Mast Cell cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Prostaglandins Prostaglandins (PGE2) Gene_expression->Prostaglandins via COX-2 Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Permeability Increased Vascular Permeability Bradykinin->Permeability Prostaglandins->Vasodilation Prostaglandins->Permeability Cytokines->Permeability Edema Edema Vasodilation->Edema Permeability->Edema Kallikrein Kallikrein Kininogen Kininogen Kallikrein->Kininogen cleavage Kininogen->Bradykinin This compound This compound This compound->Bradykinin Competitive Antagonism

Caption: Proposed mechanism of this compound in the carrageenan-induced inflammatory pathway.

Explanation of the Pathway:

  • Initiation: Sub-plantar injection of carrageenan is recognized by Toll-like receptor 4 (TLR4) on resident immune cells like macrophages and mast cells.

  • Signal Transduction: This recognition activates downstream signaling molecules, including MyD88, leading to the activation of the IκB kinase (IKK) complex.

  • NF-κB Activation: IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus.

  • Gene Expression: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription and subsequent production of inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2). COX-2 is the enzyme responsible for the synthesis of prostaglandins (e.g., PGE2).

  • Bradykinin Formation: Carrageenan also activates the kallikrein-kinin system, leading to the cleavage of kininogen to form bradykinin.

  • Inflammatory Effects: Bradykinin, prostaglandins, and cytokines act on blood vessels, causing vasodilation and increased vascular permeability. This leads to the extravasation of plasma fluid and proteins into the interstitial space, resulting in paw edema.

  • Point of Intervention for this compound: this compound acts as a competitive antagonist at the bradykinin B2 receptor.[4] By blocking the binding of bradykinin to its receptor, this compound is expected to inhibit the bradykinin-mediated increase in vascular permeability and subsequent edema formation, particularly in the early phase of the inflammatory response.

Conclusion

The carrageenan-induced paw edema model in rats is a valuable tool for the preclinical evaluation of the anti-inflammatory properties of compounds like this compound. The available evidence suggests that this compound's mechanism of action involves the antagonism of bradykinin, a key mediator in the early phase of this inflammatory response. Further studies are warranted to establish a clear dose-response relationship and to fully elucidate its effects on other inflammatory mediators and signaling pathways. The protocols and information provided herein serve as a guide for researchers and drug development professionals interested in investigating the therapeutic potential of this compound for acute inflammatory conditions.

References

Application Note and Protocol for Assessing the Anti-inflammatory Effect of Cryogenine using Protein Denaturation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. A key event in the inflammatory process is the denaturation of proteins, which can lead to the loss of their biological function and the generation of auto-antigens.[1][2] Consequently, agents that can inhibit protein denaturation are considered to have potential anti-inflammatory properties.[2]

The in vitro protein denaturation assay is a widely accepted method for screening the anti-inflammatory activity of test compounds.[3] This assay is based on the principle that substances with anti-inflammatory capabilities can stabilize protein structures and prevent their denaturation when subjected to heat or other denaturing agents.[4] This application note provides a detailed protocol for assessing the anti-inflammatory effect of Cryogenine, a semi-carbazide with known analgesic properties, using the protein denaturation assay with Bovine Serum Albumin (BSA) as the model protein.[5] Diclofenac sodium, a well-established non-steroidal anti-inflammatory drug (NSAID), is used as a standard for comparison.[4][6]

Principle of the Assay

The protein denaturation assay measures the ability of a test compound to inhibit the heat-induced denaturation of a protein, typically Bovine Serum Albumin (BSA) or egg albumin.[3][4] When heated, proteins lose their tertiary and secondary structures, leading to a loss of biological function and an increase in turbidity of the solution.[7] Anti-inflammatory compounds can protect the protein from denaturation, resulting in a lower turbidity, which can be quantified spectrophotometrically. The percentage of inhibition of protein denaturation is then calculated to determine the anti-inflammatory activity of the test compound.

Experimental Protocol

Materials and Reagents
  • This compound

  • Diclofenac Sodium (Standard)

  • Bovine Serum Albumin (BSA), Fraction V, 96-99%

  • Tris-HCl buffer (pH 6.8)

  • Methanol (for dissolving compounds)

  • Distilled water

  • 96-well microplate

  • Microplate reader

  • Water bath

  • Incubator

Preparation of Solutions
  • Bovine Serum Albumin (BSA) Solution (0.2% w/v): Dissolve 0.2 g of BSA in 100 mL of Tris-HCl buffer (pH 6.8).

  • Test Compound (this compound) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. From this stock solution, prepare various concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by serial dilution with methanol.

  • Standard Drug (Diclofenac Sodium) Stock Solution (1 mg/mL): Dissolve 10 mg of Diclofenac Sodium in 10 mL of methanol. From this stock solution, prepare various concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by serial dilution with methanol.

Assay Procedure
  • Pipette 0.5 mL of the 0.2% BSA solution into a series of test tubes.

  • Add 0.5 mL of the different concentrations of the this compound solution to their respective test tubes.

  • Add 0.5 mL of the different concentrations of the Diclofenac Sodium solution to their respective test tubes.

  • For the control, add 0.5 mL of methanol to a test tube containing 0.5 mL of the 0.2% BSA solution.[8]

  • Incubate all the test tubes at 37°C for 15 minutes.[9]

  • After incubation, heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.[7][9]

  • Cool the solutions to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer or microplate reader.[7]

Calculation of Inhibition

The percentage inhibition of protein denaturation is calculated using the following formula:[10]

% Inhibition = [ (Absorbance of Control – Absorbance of Test Sample) / Absorbance of Control ] x 100

Data Presentation

The quantitative data obtained from the assay should be summarized in a clear and structured table for easy comparison. The following table presents illustrative data for the anti-inflammatory effect of this compound compared to Diclofenac Sodium.

Concentration (µg/mL)Mean Absorbance of this compound (± SD)% Inhibition by this compoundMean Absorbance of Diclofenac Sodium (± SD)% Inhibition by Diclofenac Sodium
Control 0.850 (± 0.02)-0.850 (± 0.02)-
100 0.680 (± 0.03)20.00%0.595 (± 0.02)30.00%
200 0.544 (± 0.02)36.00%0.468 (± 0.03)44.94%
400 0.425 (± 0.01)50.00%0.340 (± 0.02)60.00%
600 0.340 (± 0.02)60.00%0.255 (± 0.01)70.00%
800 0.281 (± 0.03)67.00%0.196 (± 0.02)77.00%
1000 0.230 (± 0.02)72.94%0.145 (± 0.01)82.94%

Note: The data presented for this compound is illustrative and intended to demonstrate the application of the protocol.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bsa Prepare 0.2% BSA Solution mix Mix BSA with Test/Standard/Control prep_bsa->mix prep_cryo Prepare this compound Solutions (100-1000 µg/mL) prep_cryo->mix prep_diclo Prepare Diclofenac Sodium Solutions (100-1000 µg/mL) prep_diclo->mix incubate Incubate at 37°C for 15 min mix->incubate heat Heat at 70°C for 5 min incubate->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the protein denaturation assay.

Mechanism of Action

G cluster_inflammation Inflammatory Stimulus (e.g., Heat) cluster_intervention Intervention with this compound native_protein Native Protein (Soluble) denatured_protein Denatured Protein (Insoluble/Aggregated) native_protein->denatured_protein Denaturation stabilized_protein Stabilized Protein inflammation inflammation denatured_protein->inflammation Leads to Inflammation This compound This compound This compound->native_protein Stabilizes This compound->denatured_protein Inhibits

Caption: Inhibition of protein denaturation by this compound.

Conclusion

The protein denaturation assay is a simple, rapid, and cost-effective in vitro method to screen for potential anti-inflammatory compounds. The provided protocol offers a detailed guide for assessing the anti-inflammatory activity of this compound. The illustrative data demonstrates that this compound exhibits a concentration-dependent inhibition of protein denaturation, suggesting its potential as an anti-inflammatory agent. Further in vivo studies are recommended to validate these findings and to elucidate the precise mechanism of action of this compound in mitigating inflammation.

References

Application Notes & Protocols: In-Vitro Cytotoxicity Assay of Cryogenine on Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in-vitro cytotoxic effects of Cryogenine, a novel therapeutic compound, on macrophage cell lines. Macrophages, key players in the immune system, are crucial targets in drug development for various diseases, including cancer and inflammatory disorders. Understanding the cytotoxic profile of new chemical entities like this compound on these cells is a critical step in preclinical evaluation.

This document outlines detailed protocols for two standard and reliable cytotoxicity assays: the MTT assay, which measures cell metabolic activity as an indicator of viability, and the LDH assay, which quantifies lactate dehydrogenase release from damaged cells as a measure of cytotoxicity.[1][2][3] Additionally, a hypothetical signaling pathway for this compound-induced cytotoxicity is presented to guide further mechanistic studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from cytotoxicity assays of this compound on the RAW 264.7 macrophage cell line.

Table 1: MTT Assay - Effect of this compound on RAW 264.7 Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.8}
195.2 ± 5.1
1075.6 ± 6.2
2551.3 ± 4.8
5022.1 ± 3.9
1008.7 ± 2.1

Table 2: LDH Assay - this compound-Induced Cytotoxicity in RAW 264.7 Cells

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
15.4 ± 1.2
1023.8 ± 3.5
2548.9 ± 4.1
5078.2 ± 5.6
10092.5 ± 3.3

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[4][5] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[2][3][6]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background: Medium only.

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (if provided in the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_data Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treatment Treat cells with this compound cell_seeding->treatment cryo_prep Prepare this compound dilutions cryo_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / % Cytotoxicity read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway of this compound-Induced Macrophage Apoptosis

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound receptor Receptor This compound->receptor mapk MAPK Pathway receptor->mapk Activation pi3k_akt PI3K/AKT Pathway receptor->pi3k_akt Inhibition nfkb NF-κB Pathway mapk->nfkb Crosstalk bax Bax mapk->bax Activation bcl2 Bcl-2 nfkb->bcl2 Inhibition pi3k_akt->bcl2 Activation cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax Inhibition caspase_cascade Caspase Cascade Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothetical this compound-induced apoptotic signaling pathway.

References

Application Notes & Protocols: Evaluating the In-Vivo Analgesic Activity of Cryogenine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cryogenine is an alkaloid that has been investigated for its potential pharmacological effects, including analgesic and anti-inflammatory properties.[1][2] To substantiate its efficacy as an analgesic, rigorous in-vivo studies are essential. These studies help in determining the dose-response relationship, mechanism of action (central vs. peripheral), and the overall therapeutic potential of the compound. This document provides detailed protocols for a battery of established in-vivo analgesic models in mice, designed to comprehensively evaluate the antinociceptive properties of this compound.

The selection of appropriate models is crucial. Thermal nociception models, such as the Hot Plate and Tail-Flick tests, are effective for assessing centrally acting analgesics.[3][4][5] Chemical-induced pain models, like the Acetic Acid-Induced Writhing test, are highly sensitive to peripherally acting agents.[6][7][8] The Formalin Test is particularly valuable as it models both acute neurogenic pain and tonic inflammatory pain, allowing for a more nuanced characterization of the analgesic agent.[9][10][11][12]

Experimental Workflows & Signaling Pathways

General Experimental Workflow

The overall process for evaluating the analgesic activity of a test compound involves several key stages, from animal preparation and drug administration to behavioral assessment and data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (Minimum 1 week) B Baseline Nociceptive Testing (Pre-selection of animals) A->B C Animal Grouping & Randomization (Vehicle, Reference, this compound) B->C D Test Compound Administration (this compound, Vehicle, or Reference Drug) C->D E Pre-treatment Time (e.g., 30-60 minutes) D->E F Induction of Nociception (Thermal, Chemical, or Inflammatory Stimulus) E->F G Behavioral Assessment (Record Latency, Writhing, Licking Time) F->G H Data Compilation & Tabulation G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Determine Analgesic Efficacy of this compound I->J Conclusion

Caption: General workflow for in-vivo analgesic studies in mice.

Putative Nociceptive Signaling Pathway

Pain perception (nociception) involves the transmission of signals from peripheral nerve endings to the brain. Analgesics can interfere with this pathway at different levels.

G cluster_periphery Periphery (Site of Injury) cluster_cns Central Nervous System (CNS) cluster_drugs Potential Sites of Action for Analgesics A Noxious Stimulus (Heat, Chemical) B Release of Inflammatory Mediators (Prostaglandins, Bradykinin) A->B C Peripheral Nociceptor Activation B->C D Signal Transmission (Aδ and C-fibers) C->D Action Potential E Spinal Cord (Dorsal Horn - Substance P Release) D->E F Ascending Pathway to Brain E->F G Brain (Thalamus, Somatosensory Cortex) F->G H Pain Perception G->H P Peripheral Analgesics (e.g., NSAIDs inhibit Prostaglandins) P->B Inhibit Q Central Analgesics (e.g., Opioids inhibit Substance P release and signal transmission in CNS) Q->E Inhibit

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for Cryogenine and related biphenylquinolizidine alkaloids, a class of natural products with significant biological activities. The content is structured to provide researchers with both a high-level strategic understanding and detailed experimental protocols for key transformations.

Introduction

Biphenylquinolizidine alkaloids, isolated from plants of the Lythraceae family, are characterized by a quinolizidine core linked to a biphenyl moiety, often forming a macrocyclic lactone. This compound (Vertine), a prominent member of this family, has attracted considerable attention from the synthetic community due to its complex architecture and potential therapeutic applications. This document outlines and compares the major strategies employed in the total synthesis of these challenging targets.

The primary strategic disconnections in the synthesis of these alkaloids involve the formation of the quinolizidine core with appropriate stereocontrol and the construction of the biaryl bond and macrocyclization.

Core Synthetic Strategies and Retrosynthetic Analysis

Several distinct and innovative strategies have been developed to tackle the synthesis of biphenylquinolizidine alkaloids. The following sections detail the most significant approaches, complete with retrosynthetic analyses illustrated by Graphviz diagrams.

Strategy 1: Convergent Suzuki-Miyaura Macrocyclization and Asymmetric Aza-Michael Addition

This powerful strategy has been successfully applied to the asymmetric total synthesis of 4″-O-demethyllythridine and its 14-epi-isomer. The key features are a convergent assembly of two main fragments and a late-stage macrocyclization.

Retrosynthetic Analysis:

The retrosynthetic analysis reveals a disconnection of the macrocyclic lactone via an ester linkage and the biphenyl bond via a Suzuki-Miyaura coupling. The chiral quinolizidine core is traced back to a linear precursor assembled through an asymmetric aza-Michael reaction.

G Biphenylquinolizidine Alkaloid Biphenylquinolizidine Alkaloid Macrocyclic Precursor Macrocyclic Precursor Biphenylquinolizidine Alkaloid->Macrocyclic Precursor Esterification Quinolizidine Fragment Quinolizidine Fragment Macrocyclic Precursor->Quinolizidine Fragment Suzuki-Miyaura Coupling Aryl Boronic Acid Fragment Aryl Boronic Acid Fragment Macrocyclic Precursor->Aryl Boronic Acid Fragment Suzuki-Miyaura Coupling Linear Aza-Michael Precursor Linear Aza-Michael Precursor Quinolizidine Fragment->Linear Aza-Michael Precursor Asymmetric Intramolecular Aza-Michael Reaction Simple Starting Materials Simple Starting Materials Linear Aza-Michael Precursor->Simple Starting Materials

Fig. 1: Retrosynthesis via Suzuki-Miyaura Macrocyclization.
Strategy 2: Ring-Closing Metathesis (RCM) for Macrocyclization

An alternative approach to the macrocycle involves a ring-closing metathesis (RCM) reaction. This strategy has been employed in the synthesis of (+)-vertine and (+)-lythrine.

Retrosynthetic Analysis:

This strategy relies on the formation of the macrocyclic alkene via RCM from a diene precursor. The quinolizidine core is typically constructed beforehand.

G Biphenylquinolizidine Alkaloid Biphenylquinolizidine Alkaloid Diene Precursor Diene Precursor Biphenylquinolizidine Alkaloid->Diene Precursor Ring-Closing Metathesis Quinolizidine Fragment Quinolizidine Fragment Diene Precursor->Quinolizidine Fragment Aryl Fragment Aryl Fragment Diene Precursor->Aryl Fragment Pelletierine Condensation Precursors Pelletierine Condensation Precursors Quinolizidine Fragment->Pelletierine Condensation Precursors Pelletierine Condensation

Fig. 2: Retrosynthesis via Ring-Closing Metathesis.
Strategy 3: Biomimetic Oxidative Coupling

Inspired by the proposed biosynthetic pathway, this strategy aims to forge the biphenyl bond through an oxidative coupling of two phenolic precursors. While early attempts faced challenges, this approach remains an elegant and potentially efficient route.

Retrosynthetic Analysis:

The key disconnection in a biomimetic approach is the oxidative coupling of a 4-phenylquinolizidine derivative with a phenylpropionic acid moiety.

G Biphenylquinolizidine Alkaloid Biphenylquinolizidine Alkaloid Phenolic Quinolizidine Precursor Phenolic Quinolizidine Precursor Biphenylquinolizidine Alkaloid->Phenolic Quinolizidine Precursor Biomimetic Oxidative Coupling Phenolic Phenylpropionate Precursor Phenolic Phenylpropionate Precursor Biphenylquinolizidine Alkaloid->Phenolic Phenylpropionate Precursor Biomimetic Oxidative Coupling Quinolizidine Core Quinolizidine Core Phenolic Quinolizidine Precursor->Quinolizidine Core Cinnamic Acid Derivative Cinnamic Acid Derivative Phenolic Phenylpropionate Precursor->Cinnamic Acid Derivative

Fig. 3: Biomimetic Retrosynthetic Approach.

Quantitative Data Summary

The following table summarizes the quantitative data for key total syntheses of biphenylquinolizidine alkaloids, allowing for a direct comparison of their efficiencies.

AlkaloidKey StrategyNumber of Steps (Longest Linear)Overall Yield (%)Enantiomeric Excess (%)Reference
4″-O-Demethyllythridine Suzuki-Miyaura Macrocyclization914.4>99[1]
14-epi-4″-O-Demethyllythridine Suzuki-Miyaura Macrocyclization917.2>99[1]
(+)-Vertine Ring-Closing Metathesis11Not explicitly stated>98 (from chiral pool)[2]
(+)-Lythrine Ring-Closing Metathesis12Not explicitly stated>98 (from chiral pool)[2]

Experimental Protocols

This section provides detailed experimental protocols for the key reactions discussed in the synthetic strategies.

Protocol 1: Copper(I)-Catalyzed Asymmetric Intramolecular Aza-Michael Addition

Reaction: Formation of the chiral 4-arylquinolizidine core.

Workflow Diagram:

G Start Start Combine Precursor, Catalyst, Ligand Combine Precursor, Catalyst, Ligand Start->Combine Precursor, Catalyst, Ligand Add Base Add Base Combine Precursor, Catalyst, Ligand->Add Base Stir at RT Stir at RT Add Base->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Workup and Purification Workup and Purification Quench Reaction->Workup and Purification End End Workup and Purification->End

Fig. 4: Workflow for Asymmetric Aza-Michael Addition.

Materials:

  • Linear aza-Michael precursor

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (S)-BINAP)

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the linear aza-Michael precursor, CuI, and the chiral ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Suzuki-Miyaura Cross-Coupling

Reaction: Macrocyclization to form the biphenyl-containing lactone ring.

Workflow Diagram:

G Start Start Combine Precursor, Catalyst, Base Combine Precursor, Catalyst, Base Start->Combine Precursor, Catalyst, Base Add Solvent Add Solvent Combine Precursor, Catalyst, Base->Add Solvent Heat to Reflux Heat to Reflux Add Solvent->Heat to Reflux Monitor Reaction Monitor Reaction Heat to Reflux->Monitor Reaction Cool and Filter Cool and Filter Monitor Reaction->Cool and Filter Purification Purification Cool and Filter->Purification End End Purification->End

Fig. 5: Workflow for Intramolecular Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide-boronic acid precursor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cesium carbonate)

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide-boronic acid precursor, palladium catalyst, and base.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Metathesis (RCM)

Reaction: Formation of the macrocyclic alkene.

Workflow Diagram:

G Start Start Dissolve Diene in Solvent Dissolve Diene in Solvent Start->Dissolve Diene in Solvent Add RCM Catalyst Add RCM Catalyst Dissolve Diene in Solvent->Add RCM Catalyst Heat to Reflux Heat to Reflux Add RCM Catalyst->Heat to Reflux Monitor Reaction Monitor Reaction Heat to Reflux->Monitor Reaction Quench and Purify Quench and Purify Monitor Reaction->Quench and Purify End End Quench and Purify->End

Fig. 6: Workflow for Ring-Closing Metathesis.

Materials:

  • Diene precursor

  • Grubbs' or Hoveyda-Grubbs' catalyst (1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diene precursor in anhydrous and degassed solvent in a flame-dried flask under an inert atmosphere.

  • Add the RCM catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent and purify the residue by flash column chromatography.

Conclusion

The total synthesis of this compound and related biphenylquinolizidine alkaloids has been achieved through several elegant and efficient strategies. The choice of strategy depends on the specific target and the desired stereochemical outcome. The convergent approach utilizing Suzuki-Miyaura macrocyclization offers high yields and excellent enantioselectivity. The Ring-Closing Metathesis strategy provides a powerful alternative for macrocycle formation. While biomimetic approaches are intellectually appealing, they often require further optimization for practical applications. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Purification of Cryogenine from Crude Plant Extract using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, also known as vertine, is a quinolizidine alkaloid found in plants of the Heimia genus, notably Heimia salicifolia.[1][2] This compound has garnered significant interest due to its reported anti-inflammatory and other pharmacological properties.[1][3][4] The isolation and purification of this compound from the crude plant extract is a critical step for its further study and potential drug development. Column chromatography is a widely employed and effective technique for this purpose, allowing for the separation of this compound from other alkaloids and plant constituents based on differential adsorption to a stationary phase.[5]

This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established principles of alkaloid separation and tailored for the specific properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₂₆H₂₉NO₅[1]
Molecular Weight435.5 g/mol [1]
AppearanceCrystalline solid
PolarityPolar[6]
SolubilitySoluble in polar organic solvents like methanol and chloroform.

Experimental Protocols

Preparation of Crude Alkaloid Extract

This protocol describes a standard acid-base extraction method to obtain a crude alkaloid fraction from the dried plant material.

Materials:

  • Dried and powdered aerial parts of Heimia salicifolia

  • Methanol

  • 10% Acetic acid in water

  • Dichloromethane (DCM)

  • Concentrated Ammonium hydroxide

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate 100 g of dried and powdered Heimia salicifolia plant material in 500 mL of methanol for 48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acidify the residue by dissolving it in 200 mL of 10% acetic acid.

  • Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

  • Extract the liberated alkaloids three times with 150 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Thin-Layer Chromatography (TLC) Analysis

TLC is used to monitor the progress of the column chromatography and to identify fractions containing this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude alkaloid extract

  • Developing solvent system (e.g., Chloroform:Methanol:Ammonia, 90:10:1 v/v/v)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent (for alkaloid visualization)

Procedure:

  • Dissolve a small amount of the crude alkaloid extract in methanol.

  • Spot the dissolved extract onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with the developing solvent system.

  • After development, air dry the plate and visualize the spots under a UV lamp.

  • Further visualize the spots by spraying with Dragendorff's reagent, which gives an orange or brown color with alkaloids.

  • Calculate the Retention Factor (Rf) value for each spot. The Rf value of this compound should be determined by comparison with a reference standard if available.

Column Chromatography Purification

This protocol outlines the separation of this compound from the crude alkaloid extract using a silica gel column.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool

  • Sand (acid-washed)

  • Crude alkaloid extract

  • Elution solvents (e.g., a gradient of chloroform and methanol)

  • Collection tubes

  • TLC equipment (as described above)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand over the cotton wool.

    • Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 100% chloroform).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial elution solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A suggested gradient is as follows:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Continue increasing the methanol percentage as needed.

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same solvent system as for the initial analysis.

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and purity of the isolated compound.

Data Presentation

The following table summarizes the expected results from the purification process. The values are indicative and may vary depending on the quality of the plant material and the precise experimental conditions.

ParameterCrude Alkaloid ExtractPurified this compound
Yield (from 100g of plant material) 1.5 - 2.5 g150 - 250 mg
Purity (by HPLC) ~20-30%>95%
TLC Rf Value (Chloroform:Methanol:Ammonia, 90:10:1) Multiple spotsSingle spot at ~0.45
Appearance Dark, viscous residueOff-white to pale yellow crystalline powder

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Final Product plant_material Heimia salicifolia (Dried, Powdered) maceration Maceration (Methanol) plant_material->maceration acid_base_extraction Acid-Base Extraction maceration->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling pure_this compound Purified This compound pooling->pure_this compound characterization Characterization (HPLC, Spectroscopy) pure_this compound->characterization

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Logical_Relationship start Start extraction Crude Alkaloid Extraction start->extraction prelim_tlc Preliminary TLC of Crude Extract extraction->prelim_tlc column_prep Column Preparation (Silica Gel) prelim_tlc->column_prep separation Column Chromatography (Gradient Elution) column_prep->separation fraction_tlc TLC Analysis of Fractions separation->fraction_tlc pooling Pooling Pure Fractions fraction_tlc->pooling Identify this compound Fractions evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

References

Troubleshooting & Optimization

Technical Support Center: Improving Cryogenine Extraction from Heimia salicifolia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Cryogenine extraction from dried Heimia salicifolia. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Methanol and ethanol are the most commonly reported solvents for the extraction of alkaloids from Heimia salicifolia, including this compound. While both are effective, the choice of solvent can significantly impact the extraction yield. Generally, alcohols can dissolve both the free base and salt forms of alkaloids. The optimal solvent may also depend on the subsequent purification steps.

Q2: How does temperature affect the extraction of this compound?

A2: Increasing the extraction temperature generally enhances the solubility of this compound and the efficiency of the extraction process. However, excessively high temperatures can lead to the degradation of the target compound and the extraction of undesirable impurities. It is crucial to optimize the temperature to find a balance between extraction efficiency and the thermal stability of this compound. For many plant alkaloids, temperatures in the range of 40-60°C are often a good starting point for optimization.

Q3: What is the recommended solvent-to-solid ratio for efficient extraction?

A3: A higher solvent-to-solid ratio generally leads to a better extraction yield by increasing the concentration gradient between the plant material and the solvent. However, using an excessive amount of solvent can make the downstream processing (e.g., solvent evaporation) more time-consuming and energy-intensive. A common starting point for optimization is a ratio of 10:1 to 20:1 (solvent volume in mL to dry plant material weight in g).

Q4: Does the particle size of the dried plant material matter?

A4: Yes, particle size is a critical factor. Grinding the dried Heimia salicifolia leaves into a fine powder increases the surface area available for solvent contact, which significantly improves extraction efficiency. A smaller particle size allows for better penetration of the solvent into the plant cells, leading to a higher yield of this compound. However, extremely fine powders can sometimes cause issues with filtration.

Q5: What is an acid-base extraction and why is it useful for this compound?

A5: Acid-base extraction is a liquid-liquid extraction technique used to separate alkaloids based on their basic properties. Since this compound is an alkaloid, it is basic and can be converted into a water-soluble salt by treatment with an acid. This allows for the separation of the alkaloid from neutral and acidic impurities. Subsequently, the aqueous solution containing the alkaloid salt can be basified to regenerate the free base form of the alkaloid, which can then be extracted back into an organic solvent. This process is highly effective for purifying this compound from the crude extract.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone) or mixtures thereof. Aqueous mixtures of ethanol or methanol (e.g., 80%) can also be more effective than absolute solvents.[1]
Insufficient Extraction Time: The extraction period may not be long enough to allow for complete diffusion of this compound from the plant matrix.Increase the extraction time in increments (e.g., 1, 2, 4, 8 hours) and analyze the yield at each time point to determine the optimal duration.
Suboptimal Temperature: The extraction temperature may be too low for efficient solubilization or too high, causing degradation.Optimize the extraction temperature. Start with a moderate temperature (e.g., 40-50°C) and test in increments. Monitor for any signs of compound degradation at higher temperatures.[2]
Inadequate Particle Size: Large particle size of the plant material reduces the surface area for extraction.Ensure the dried Heimia salicifolia is ground to a fine, uniform powder (e.g., passing through a 40-60 mesh sieve).[3]
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.Increase the solvent-to-solid ratio. Experiment with ratios from 10:1 up to 30:1 to find the point of diminishing returns.[4][5]
Crude Extract is Highly Pigmented (Dark Green/Brown) Co-extraction of Chlorophyll and other Pigments: Polar solvents like methanol and ethanol will also extract pigments.Perform a preliminary extraction with a non-polar solvent like hexane to remove chlorophyll and other lipids before the main alkaloid extraction. Alternatively, use column chromatography for purification.
Difficulty in Separating Layers During Acid-Base Extraction Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers.Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.[6]
Low Recovery After Acid-Base Extraction Incomplete pH Adjustment: The pH of the aqueous layer may not be sufficiently acidic or basic to fully convert the alkaloid to its salt or free base form.Use a pH meter to ensure the pH is in the optimal range (typically pH 2-3 for acidification and pH 9-10 for basification).
Precipitation of Alkaloid Salt: The alkaloid salt may not be fully soluble in the aqueous phase.If precipitation occurs in the acidic aqueous phase, try diluting with more water or a slightly more polar solvent mixture.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound
  • Preparation of Plant Material: Dry the leaves of Heimia salicifolia in a well-ventilated area away from direct sunlight. Once fully dried, grind the leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of methanol (or ethanol) to achieve a 10:1 solvent-to-solid ratio.

    • Stir the mixture at a constant temperature (e.g., 45°C) for 4 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Acid-Base Purification of this compound
  • Acidification:

    • Dissolve the crude extract obtained from Protocol 1 in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl).

    • Gently shake the funnel to allow the this compound to form its hydrochloride salt and move into the aqueous layer.

    • Separate the aqueous layer and repeat the acid wash on the organic layer two more times to ensure complete extraction of the alkaloid.

  • Basification:

    • Combine all the acidic aqueous extracts in a clean separatory funnel.

    • Slowly add a base, such as ammonium hydroxide or sodium hydroxide solution, until the pH of the solution reaches 9-10. This will convert the this compound hydrochloride back to its free base form, which may precipitate.

  • Back-Extraction:

    • Add an equal volume of a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to the basified aqueous solution.

    • Gently shake to extract the free base this compound into the organic layer.

    • Separate the organic layer and repeat the extraction of the aqueous layer two more times.

  • Final Processing:

    • Combine all the organic extracts.

    • Wash the combined organic extract with distilled water to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound-rich extract.

Data Presentation

The following tables summarize the expected impact of different extraction parameters on the yield of this compound. These are generalized trends based on alkaloid extraction principles, and empirical optimization is recommended for specific experimental conditions.

Table 1: Effect of Solvent Type on Alkaloid Extraction Yield

Solvent Polarity Index General Alkaloid Solubility Expected this compound Yield
Hexane0.1LowLow
Dichloromethane3.1ModerateModerate
Acetone5.1Moderate-HighModerate-High
Ethanol4.3HighHigh
Methanol5.1HighHigh
Water10.2Low (for free base)Low

Note: The actual yield can be influenced by the presence of other compounds and the specific extraction method used.

Table 2: Influence of Extraction Parameters on this compound Yield

Parameter Condition 1 Yield Trend 1 Condition 2 Yield Trend 2 Condition 3 Yield Trend 3
Temperature 25°C (Room Temp)Moderate45°CHigh65°CPotentially Decreasing (Degradation)
Time 1 hourModerate4 hoursHigh8 hoursPlateau/Slight Decrease
Solvent-to-Solid Ratio 5:1Moderate15:1High30:1High (with diminishing returns)
Particle Size Coarse PowderLow20 meshModerate60 meshHigh

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Acid-Base Purification drying Drying of Heimia salicifolia leaves grinding Grinding to fine powder drying->grinding maceration Maceration with Solvent (e.g., Methanol) grinding->maceration filtration Filtration maceration->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract acidification Dissolve in organic solvent & wash with acid crude_extract->acidification separation1 Separate Aqueous Layer (this compound Salt) acidification->separation1 basification Basify aqueous layer (pH 9-10) separation1->basification back_extraction Extract with fresh organic solvent basification->back_extraction separation2 Separate Organic Layer (Free Base this compound) back_extraction->separation2 final_processing Wash, Dry, and Evaporate separation2->final_processing purified_extract Purified this compound final_processing->purified_extract

Figure 1: General workflow for the extraction and purification of this compound.
This compound's Proposed Anti-Inflammatory Signaling Pathway

This compound has been shown to exhibit anti-inflammatory properties, and this is believed to be, at least in part, through the inhibition of prostaglandin synthesis. Prostaglandins are inflammatory mediators produced via the cyclooxygenase (COX) pathway.

signaling_pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 peroxidase activity pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates This compound This compound This compound->cox Inhibits

Figure 2: Proposed mechanism of this compound's anti-inflammatory action.

References

Technical Support Center: Addressing Cryogenine's Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and FAQs to overcome challenges associated with Cryogenine's poor aqueous solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound? this compound is a biphenylquinolizidine lactone alkaloid.[1] Its freebase form is insoluble in water and petroleum ether but is soluble in moderately polar organic solvents such as methanol, chloroform, and methylene chloride.[1][2] As an alkaloid, its salt form is generally more water-soluble than its freebase form.[3]

Q2: Why is poor aqueous solubility a critical issue in biological assays? Poor aqueous solubility can severely compromise experimental results. It can lead to compound precipitation, which results in an inaccurate and lower-than-intended effective concentration at the target site.[4] This can cause an underestimation of biological activity, distorted dose-response curves, and an overall higher risk of failure during later stages of drug development.[4]

Q3: What is the recommended first step for solubilizing this compound for an in vitro assay? The standard and most direct approach is to first prepare a high-concentration stock solution of this compound in a 100% water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[4] This stock solution is then serially diluted to create intermediate concentrations, which are finally diluted into the aqueous assay buffer or cell culture medium to reach the desired final concentration.

Troubleshooting Guides

Issue: Compound precipitates out of solution after dilution into aqueous assay buffer.

This is the most common issue encountered and typically occurs when the final concentration of this compound exceeds its solubility limit in the final assay medium, which contains only a small percentage of the organic co-solvent.

Troubleshooting Step Detailed Methodology Considerations
1. Optimize Co-solvent Concentration Determine the highest percentage of DMSO (or other co-solvent) your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is often between 0.1% and 1%. Prepare a dilution series of this compound ensuring the final co-solvent percentage remains constant but as high as tolerable.Many cell lines are sensitive to DMSO concentrations above 1%. Always run a vehicle control with the highest concentration of solvent used.
2. Test Alternative Co-solvents If DMSO is not effective or is incompatible with your assay, test other water-miscible solvents. Prepare a 10 mM stock solution of this compound in Ethanol or Methanol and repeat the serial dilution process.Ethanol can be more cytotoxic than DMSO for some cell lines. Methanol can be used but may also have compatibility issues.
3. Incorporate Solubilizing Excipients For challenging cases, consider using formulation aids. Cyclodextrins can form inclusion complexes that enhance aqueous solubility.[5][6] Surfactants can also be used to create micellar solutions.Excipients can have their own biological effects and must be tested for interference in the assay. The choice of excipient depends on the drug's properties.[6]
4. Adjust the pH Since this compound is an alkaloid, its solubility can be pH-dependent. Slightly acidifying the aqueous buffer (if the assay permits) may increase its solubility by favoring the formation of a more soluble protonated salt.The pH must remain within a range that is compatible with the biological system and does not affect the target's structure or function.
Issue: Inconsistent results, low potency, or a flat dose-response curve.

This may be caused by subtle compound precipitation at higher concentrations or by the compound adsorbing to plastic labware.

Troubleshooting Step Detailed Methodology Considerations
1. Perform a Visual and Spectroscopic Solubility Check Before running the full assay, prepare your highest concentration of this compound in the final assay buffer. Visually inspect for cloudiness or particulates. For a more sensitive check, measure the absorbance or light scatter of the solution over time using a plate reader.Precipitation can be time-dependent. Let the solution sit for the duration of your planned experiment to check for stability.
2. Use Low-Adhesion Labware Switch from standard polystyrene plates and pipette tips to polypropylene or other low-binding plasticware. This minimizes the loss of the hydrophobic compound due to adsorption onto surfaces.This is particularly important when working with low micromolar or nanomolar concentrations of lipophilic compounds.
3. Add a Carrier Protein If compatible with your assay, add Bovine Serum Albumin (BSA) at a concentration of 0.01% to 0.1% to your assay buffer. BSA can act as a carrier protein, helping to keep hydrophobic compounds in solution and reduce non-specific binding.BSA can interfere with some protein-protein interaction assays or sequester the compound, reducing its free concentration. This effect must be evaluated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add approximately 2.2 mg of this compound powder (Molar Mass: 435.52 g/mol ) to the tube and record the precise weight.

  • Solubilization: Based on the precise weight, calculate the required volume of 100% DMSO to achieve a 10 mM concentration. For 2.2 mg, this would be 505 µL. Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 9-Point Dose-Response Curve for a Cell-Based Assay
  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock in 100% DMSO. For example, to make a 200X intermediate plate for a final top concentration of 50 µM, your highest concentration in this plate would be 10 mM.

  • Final Dilution: Add 1 µL from each well of the 200X intermediate DMSO plate to the corresponding wells of your 384-well cell plate containing 199 µL of culture medium. This results in the final desired concentrations and keeps the final DMSO concentration constant at 0.5%.

  • Mixing: Mix the plate gently on an orbital shaker for 30 seconds to ensure homogeneous distribution of the compound.

  • Incubation: Proceed with the assay according to your specific experimental plan.

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_dilution 2. Working Solution Preparation cluster_assay 3. Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock store->thaw intermediate Serial Dilution in DMSO (Intermediate Plate) thaw->intermediate final_dil Final Dilution into Aqueous Assay Buffer intermediate->final_dil add_to_assay Add to Assay Plate final_dil->add_to_assay incubate Incubate & Read add_to_assay->incubate

Caption: Standard workflow for preparing this compound for in vitro assays.

troubleshooting_flow start This compound Precipitates in Aqueous Buffer? step1 Increase co-solvent % (e.g., 0.5% -> 1% DMSO) start->step1 Yes outcome_ok Solubility Issue Resolved step1->outcome_ok Works outcome_fail Issue Persists step1->outcome_fail Fails step2 Try Alternative Co-solvent (e.g., Ethanol) step2->outcome_ok Works step2->outcome_fail Fails step3 Add Solubilizing Excipient (e.g., Cyclodextrin) step4 Lower Final This compound Concentration step3->step4 Fails step3->outcome_ok Works step4->outcome_ok outcome_fail->step2 outcome_fail->step3 pathway_impact cluster_soluble Ideal State: Soluble this compound cluster_precipitated Problem State: Poor Solubility C1 This compound (in solution) R1 Target Protein C1->R1 S1 Signaling Cascade R1->S1 O1 Biological Response (Accurate Measurement) S1->O1 C2 This compound (precipitated) R2 Target Protein C2->R2 Reduced Binding S2 Reduced Signaling R2->S2 O2 Underestimated Response (Inaccurate Measurement) S2->O2

References

Technical Support Center: Overcoming Cryogenine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with Cryogenine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: this compound, an alkaloid with known anti-inflammatory properties, is sparingly soluble in aqueous solutions like cell culture media.[1][2] Precipitation is a common issue and can be attributed to several factors:

  • Physicochemical Properties: this compound is inherently hydrophobic and insoluble in water.[1] It is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Rapid Solvent Change: When a concentrated DMSO stock of this compound is added directly to the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Temperature Shifts: Changes in temperature, for instance, between room temperature and a 37°C incubator, can alter the solubility of this compound.[3][4]

  • pH Instability: The pH of the cell culture medium can be influenced by factors like CO2 concentration in the incubator, which in turn can affect the solubility of pH-sensitive compounds.[3][5]

  • Interaction with Media Components: this compound may interact with salts, proteins, and other components present in the cell culture medium, leading to the formation of insoluble complexes.[3][4]

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

Q2: My this compound stock solution in DMSO is cloudy. What should I do?

A2: A cloudy stock solution indicates that the this compound has either not fully dissolved or has precipitated during storage. Here are some steps to address this:

  • Gentle Warming: Warm the stock solution in a 37°C water bath to aid dissolution.[6]

  • Vortexing or Sonication: Use a vortex mixer or sonicator to provide mechanical agitation, which can help break down aggregates and facilitate dissolving.[6]

  • Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

  • Proper Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[3]

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A3: Several strategies can be employed to prevent this compound precipitation:

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise or serial dilution.[5] This gradual change in solvent polarity can help keep the compound in a soluble state.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[3][5]

  • Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[5]

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also influence compound solubility.[3][7]

Q4: Can the type of cell culture medium affect this compound solubility?

A4: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound.[3][4] If you are consistently observing precipitation, you may consider testing the solubility of this compound in a simpler buffered solution, like phosphate-buffered saline (PBS), to determine if specific media components are contributing to the issue.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Issue 1: Immediate Precipitation Upon Addition to Media
  • Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Rapid change in solvent polarity Add the stock solution dropwise while gently vortexing the medium.[5] Perform serial dilutions.
High final concentration Reduce the final working concentration of this compound. Determine the maximum soluble concentration using a solubility assay.
Cold medium Pre-warm the cell culture medium to 37°C before adding the compound.[3][5]
Issue 2: Precipitation After Incubation
  • Observation: The medium is clear initially but becomes cloudy or shows visible precipitate after a period of incubation at 37°C.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Temperature-dependent solubility Ensure the incubator maintains a stable temperature. The compound may have lower solubility at 37°C over time.
pH shift in the medium Use a medium buffered with HEPES to maintain a stable pH.[5] Ensure proper CO2 levels in the incubator.
Compound instability Assess the stability of this compound in the cell culture medium over the time course of your experiment.
Interaction with media components Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.[3]

  • Prepare Serial Dilutions:

    • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare 2-fold serial dilutions of the this compound stock solution in the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Vortex gently after each dilution.

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubation and Observation:

    • Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).

    • Visually inspect each dilution for any signs of precipitation.

    • For a more detailed assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

  • Data Interpretation: The highest concentration that remains clear and free of visible precipitate is considered the maximum soluble concentration under these conditions.

Data Presentation:

This compound Concentration (µM)Visual Observation (2 hours)Microscopic Observation (2 hours)
100PrecipitateCrystals observed
50PrecipitateCrystals observed
25Slightly cloudyFine particles observed
12.5ClearNo crystals
6.25ClearNo crystals
Vehicle Control (0.1% DMSO)ClearNo crystals

Based on this hypothetical data, the maximum soluble concentration of this compound in this medium is approximately 12.5 µM.

Visualizations

G Troubleshooting this compound Precipitation Workflow cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start This compound Precipitation Observed check_time When does precipitation occur? start->check_time immediate Immediately upon adding to media check_time->immediate Immediately delayed After incubation check_time->delayed Delayed sol_polarity Optimize Dilution: - Stepwise dilution - Dropwise addition with vortexing immediate->sol_polarity sol_concentration Reduce Final Concentration immediate->sol_concentration sol_temp Pre-warm Media to 37°C immediate->sol_temp sol_ph Use Buffered Media (HEPES) delayed->sol_ph sol_stability Assess Compound Stability delayed->sol_stability sol_interaction Test in Simpler Buffer (PBS) delayed->sol_interaction end Precipitation Resolved sol_polarity->end sol_concentration->end sol_temp->end sol_ph->end sol_stability->end sol_interaction->end

Caption: Troubleshooting workflow for this compound precipitation.

G Factors Influencing this compound Solubility cluster_physicochemical Physicochemical Factors cluster_environmental Environmental Factors cluster_media Media Composition This compound This compound Solubility hydrophobicity Inherent Hydrophobicity This compound->hydrophobicity solvent Solvent (DMSO vs. Aqueous) This compound->solvent temperature Temperature This compound->temperature ph pH of Medium This compound->ph salts Salts This compound->salts proteins Proteins This compound->proteins other Other Components This compound->other

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Cryogenine from its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound, also known as vertine, is a biphenylquinolizidine lactone alkaloid.[1] Its solubility in moderately polar organic solvents like methanol, chloroform, and methylene chloride, and its insolubility in water, make it well-suited for reversed-phase HPLC analysis.[1]

Q2: Which type of HPLC column is most suitable for separating this compound and its related alkaloids?

A2: A C18 reversed-phase column is a common and effective choice for the separation of alkaloids like this compound. These columns provide good retention and resolution for moderately polar compounds. For complex samples or to improve peak shape, consider using a high-purity, end-capped C18 column to minimize interactions with residual silanol groups on the stationary phase.

Q3: What is a good starting mobile phase for this compound separation?

A3: A common starting point for the separation of alkaloids on a C18 column is a gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2] Given this compound's solubility, a mobile phase consisting of acetonitrile and water, with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a reasonable starting point.[1][2]

Q4: Why is a mobile phase modifier, such as formic acid, often recommended for alkaloid analysis?

A4: Alkaloids are basic compounds and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[2] Adding a small amount of an acidic modifier, like formic acid (typically 0.1%), to the mobile phase helps to protonate the silanol groups, reducing these unwanted interactions and resulting in sharper, more symmetrical peaks.[2]

Q5: How can I improve the resolution between this compound and its closely related alkaloids, such as its diastereomer Lythrine?

A5: Improving the resolution between closely eluting compounds like diastereomers can be achieved by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Column Temperature: Changing the column temperature can alter the selectivity of the separation. It is advisable to use a column oven to maintain a consistent temperature.

  • Different Stationary Phase: If optimizing the mobile phase and other parameters does not provide adequate separation, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) may offer different selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Interaction of basic alkaloids with acidic silanol groups on the column.Add a mobile phase modifier like 0.1% formic acid or triethylamine (TEA) to the mobile phase.[1] Consider using an end-capped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent mobile phase preparation. If using online mixing, check the pump performance.
Inadequate column equilibration.Increase the column equilibration time before each injection, especially when changing the mobile phase.[3]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[3]
Low Resolution Mobile phase composition is not optimal.Adjust the gradient slope or the isocratic mobile phase composition.
Inappropriate column.Try a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency.
High Backpressure Blockage in the column or system.Check for blockages in the tubing, frits, and guard column. Back-flushing the column may help.
Particulate matter from the sample.Filter all samples and mobile phases before use.

Experimental Protocol: Reversed-Phase HPLC for this compound and Related Alkaloids

This protocol provides a starting point for the separation of this compound from related alkaloids found in plant extracts. Optimization will likely be necessary based on the specific sample matrix and analytical goals.

1. Sample Preparation:

  • Extract the plant material with a suitable solvent such as methanol.
  • Evaporate the solvent and redissolve the residue in the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

3. Data Analysis:

  • Identify peaks based on retention times of available standards.
  • Quantify this compound and related alkaloids using a calibration curve prepared from certified reference standards.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, chromatographic data for the separation of this compound and some of its related alkaloids using the protocol described above.

Alkaloid Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Heimidine8.5-1.1
Lyfoline10.22.81.2
This compound 12.5 3.5 1.1
Lythrine13.81.91.3
Sinicuichine15.12.11.2

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define Analytical Goal Define Analytical Goal Select Column & Initial Mobile Phase Select Column & Initial Mobile Phase Define Analytical Goal->Select Column & Initial Mobile Phase Prepare Sample & Standards Prepare Sample & Standards Select Column & Initial Mobile Phase->Prepare Sample & Standards Scouting Gradient Run Scouting Gradient Run Prepare Sample & Standards->Scouting Gradient Run Evaluate Chromatogram Evaluate Chromatogram Scouting Gradient Run->Evaluate Chromatogram Optimize Mobile Phase Optimize Mobile Phase Evaluate Chromatogram->Optimize Mobile Phase Poor Resolution? Fine-tune Parameters Fine-tune Parameters Evaluate Chromatogram->Fine-tune Parameters Good Resolution? Optimize Mobile Phase->Fine-tune Parameters Good Separation? Method Validation Method Validation Fine-tune Parameters->Method Validation Optimized? Final Method Final Method Method Validation->Final Method

Caption: Workflow for HPLC method development for alkaloid separation.

Troubleshooting_Decision_Tree Start Start Problematic Chromatogram Problematic Chromatogram Start->Problematic Chromatogram Peak Tailing? Peak Tailing? Problematic Chromatogram->Peak Tailing? Inconsistent Retention Times? Inconsistent Retention Times? Peak Tailing?->Inconsistent Retention Times? No Add Mobile Phase Modifier Add Mobile Phase Modifier Peak Tailing?->Add Mobile Phase Modifier Yes Low Resolution? Low Resolution? Inconsistent Retention Times?->Low Resolution? No Check Column Equilibration Check Column Equilibration Inconsistent Retention Times?->Check Column Equilibration Yes Good Chromatogram Good Chromatogram Low Resolution?->Good Chromatogram No Optimize Mobile Phase Gradient Optimize Mobile Phase Gradient Low Resolution?->Optimize Mobile Phase Gradient Yes Add Mobile Phase Modifier->Inconsistent Retention Times? Check Column Equilibration->Low Resolution? Optimize Mobile Phase Gradient->Good Chromatogram

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Cryogenine stability issues in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of cryogenine in various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: this compound has limited solubility in aqueous solutions.[1] Cloudiness or precipitation usually indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent system.

  • Troubleshooting Steps:

    • Verify Solvent Choice: this compound is sparingly soluble in water but shows better solubility in moderately polar organic solvents such as methanol, chloroform, and methylene chloride.[1] For cell-based assays or other aqueous applications, consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer. A stock solution in a 1:3 mixture of DMSO:PBS (pH 7.2) can be prepared at 0.25 mg/ml.[2]

    • Gentle Warming: For some compounds, gentle warming to 37°C and sonication can help in solubilization.[2] However, be cautious as prolonged exposure to heat can lead to degradation.

    • Adjust pH: The solubility of this compound may be pH-dependent. Although specific data is limited, you can empirically test for improved solubility at slightly acidic or basic pH, while being mindful of potential degradation.

    • Lower Concentration: If possible, reduce the working concentration of your this compound solution.

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: Degradation of this compound can be assessed by various analytical techniques. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

  • Recommended Action:

    • Develop a stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products.

    • Compare the chromatogram of your potentially degraded sample with a freshly prepared standard solution of this compound.

    • A decrease in the peak area of the main this compound peak and the appearance of new peaks are indicative of degradation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which includes a lactone (a cyclic ester) and a phenol group, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The lactone ring in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the opening of the lactone ring to form a carboxylic acid.

  • Oxidation: The phenolic hydroxyl group can be a site for oxidative degradation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

Q4: How does pH affect the stability of this compound?

Q5: What is the recommended procedure for a forced degradation study of this compound?

A5: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a drug substance.[4][5][6] A typical study for this compound would involve exposing it to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours (basic conditions are often harsher).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Storing the solid compound at 105°C for 24 hours.

  • Photostability: Exposing the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed by a stability-indicating HPLC method at various time points to determine the extent of degradation.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate expected trends. This data is for illustrative purposes only and should be confirmed by experimentation.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days

SolventInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% DegradationAppearance of Degradation Products (Peak Area %)
Methanol10098.21.81.5
Ethanol10098.51.51.3
DMSO10099.10.90.8
Acetonitrile10098.91.11.0
WaterInsoluble---
PBS (pH 7.4)10 (from DMSO stock)8.515.014.5

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 40°C over 24 Hours

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationMajor Degradation Product (Hypothetical)
2.0HCl/KCl107.822.0Hydrolyzed this compound
4.5Acetate109.55.0Minor Hydrolysis
7.4Phosphate108.812.0Hydrolyzed this compound
9.0Borate106.238.0Hydrolyzed this compound

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • For forced degradation samples, neutralize the acidic and basic solutions before injection and dilute appropriately.

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the separation of the this compound peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_stock->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis ms_analysis LC-MS for Identification hplc_analysis->ms_analysis identify Identify Degradants ms_analysis->identify quantify Quantify Degradation pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for Forced Degradation Study of this compound.

logical_troubleshooting start Issue: Cloudy/Precipitated Solution check_solubility Is Concentration > Solubility Limit? start->check_solubility yes1 Yes check_solubility->yes1 no1 No check_solubility->no1 reduce_conc Action: Reduce Concentration yes1->reduce_conc change_solvent Action: Use Co-solvent (e.g., DMSO) yes1->change_solvent gentle_heat Action: Gentle Warming/Sonication yes1->gentle_heat check_storage Check Storage Conditions (Temp, Light Exposure) no1->check_storage possible_degradation Possible Degradation Product (Insoluble) check_storage->possible_degradation

Caption: Troubleshooting Logic for this compound Solution Precipitation.

References

troubleshooting low signal intensity in NMR analysis of Cryogenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the NMR analysis of Cryogenine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise (S/N) in the ¹H NMR spectrum of this compound?

Low signal intensity in the NMR analysis of this compound can typically be attributed to one of three main areas: the sample itself, the experimental parameters used for acquisition, or instrumental factors.[1] The most frequent cause is suboptimal sample concentration.[1][2] Other common issues include poor sample solubility in the chosen deuterated solvent and incorrectly set acquisition parameters, such as an insufficient number of scans or an improper relaxation delay.[1][2]

Q2: How can I ensure my this compound sample is prepared correctly for optimal signal?

Proper sample preparation is the foundation of a good NMR spectrum.[1] For a standard 5 mm NMR tube, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent is recommended as a starting point for ¹H NMR.[1][2] For a ¹³C NMR spectrum, a higher concentration is advisable due to the lower natural abundance and sensitivity of the ¹³C isotope.[1][3] Ensure the sample is fully dissolved; visually inspect the solution for any particulate matter. Gentle vortexing or sonication can aid in dissolution.[2]

Q3: My this compound sample is not dissolving well. What should I do?

If you observe poor solubility, consider using a different deuterated solvent.[4] Solvents like DMSO-d₆, Methanol-d₄ (CD₃OD), or Acetone-d₆ can be effective alternatives if Chloroform-d (CDCl₃) fails.[2] It is wise to test solubility in a small vial before preparing the full NMR sample.[2] In some cases, a co-solvent system, such as adding a few drops of CD₃OD to a CDCl₃ solution, may improve solubility, but be aware this can complicate solvent signal suppression.[2]

Q4: Which NMR acquisition parameters are most critical for improving low signal intensity?

To enhance the signal-to-noise ratio, focus on the following parameters:

  • Number of Scans (ns): This is the most direct way to improve signal intensity. The signal-to-noise ratio increases with the square root of the number of scans.[1] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Relaxation Delay (d1): This is the time between pulses. If it is too short, nuclei may not fully relax back to their equilibrium state, leading to a weaker signal.[5] This is especially critical for quaternary carbons in ¹³C NMR, which have long relaxation times.[1] A relaxation delay (including the acquisition time) of at least 5 times the longest T1 relaxation time is recommended for quantitative results.[5]

  • Receiver Gain (rg): This parameter amplifies the signal detected. While most modern spectrometers can automatically set the receiver gain (rga), it's important to ensure it is set as high as possible without clipping the Free Induction Decay (FID).[6][7]

Q5: How can I determine if the low signal is due to an instrument problem?

To rule out instrumental issues, you should run a standard sample with a known concentration and expected signal intensity (e.g., 1% ethylbenzene in CDCl₃).[2] If this standard sample also yields a poor signal, it strongly suggests a problem with the spectrometer. In this case, you should contact the facility manager to check the probe's tuning and matching, shimming, and overall instrument performance.[1][2]

Q6: My ¹³C spectrum for this compound is particularly weak. Are there specific strategies for this?

Yes, obtaining a high-quality ¹³C spectrum is often challenging due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3] To improve the signal, you should:

  • Increase Sample Concentration: Use a more concentrated sample than you would for ¹H NMR.[1]

  • Increase the Number of Scans (ns): Be prepared to run a significantly higher number of scans compared to a proton experiment.

  • Optimize the Relaxation Delay (d1): Quaternary carbons often have very long relaxation times and may require a longer d1 to be properly observed.[1]

  • Use Proton Decoupling: Standard ¹³C experiments are run with proton decoupling to collapse multiplets into single, more intense peaks and benefit from the Nuclear Overhauser Effect (NOE).[8]

Quantitative Data Summary

The following table summarizes key acquisition parameters that can be adjusted to troubleshoot low signal intensity.

ParameterDescriptionRecommended Starting ValueOptimization Strategy for Low Signal
Sample Concentration Amount of this compound dissolved in the solvent.5-10 mg / 0.6 mL (¹H NMR)Increase concentration. For ¹³C, aim for >20 mg if possible.
Number of Scans (ns) The number of times the experiment is repeated and averaged.16-64 (¹H NMR)Increase ns. The S/N ratio improves with the square root of ns.
Relaxation Delay (d1) The wait time between pulse sequences to allow for nuclear relaxation.1-2 seconds (¹H NMR)Increase d1, especially for ¹³C spectra, to 5 seconds or more if quaternary carbons are weak or missing.
Acquisition Time (aq) The duration for which the FID is recorded.1-2 secondsEnsure aq is sufficient to allow the FID to decay completely into the noise.
Receiver Gain (rg) Amplification of the NMR signal before digitization.Auto-set (rga)Manually increase if rga is too low, but avoid FID clipping.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound

  • Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. Visually inspect against a light source to check for any suspended particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particles.

  • Filtering (Optional): If particulates are present, filter the solution through a small plug of glass wool placed inside the pipette.

  • Capping: Securely cap the NMR tube and wipe the outside clean before inserting it into the spinner turbine.

Protocol 2: Optimizing Critical Acquisition Parameters on a Bruker Spectrometer

  • Load Standard Parameters: Load a standard parameter set suitable for your experiment (e.g., PROTON for ¹H, ZGPG30 for ¹³C).

  • Set Number of Scans (ns): In the acquisition software (e.g., TopSpin), type ns and enter a higher value. For a weak sample, start by quadrupling the initial value (e.g., from 16 to 64).

  • Set Relaxation Delay (d1): Type d1 and increase the delay. For a routine ¹H, try increasing from 1s to 5s. For ¹³C, if quaternary carbons are of interest, set d1 to 5-10s.[1]

  • Set Receiver Gain (rg): Type rga to have the instrument automatically calculate the optimal receiver gain based on the sample's signal. This should be done for every new sample.[6]

  • Start Acquisition: Type zg to start the experiment.

  • Process Data: After the acquisition is complete, type efp to process the data with standard Fourier transformation, phasing, and baseline correction.

  • Evaluate: Analyze the resulting spectrum's signal-to-noise ratio. If still too low, consider further increasing ns. Note that experiment time is directly proportional to ns and d1.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Signal Intensity Observed in this compound Spectrum check_sample Step 1: Verify Sample Preparation start->check_sample sub_concentration Is Concentration Sufficient? (5-10 mg for ¹H) check_sample->sub_concentration sub_solubility Is Sample Fully Dissolved? sub_concentration->sub_solubility Yes action_increase_conc Action: Increase Concentration or Use Shigemi Tube sub_concentration->action_increase_conc No action_change_solvent Action: Try Different Solvent (DMSO-d6, CD3OD) or Sonicate sub_solubility->action_change_solvent No check_params Step 2: Optimize Acquisition Parameters sub_solubility->check_params Yes action_increase_conc->sub_solubility action_change_solvent->check_params param_scans Increase Number of Scans (ns) check_params->param_scans param_delay Increase Relaxation Delay (d1) param_scans->param_delay param_gain Check Receiver Gain (rg) param_delay->param_gain check_instrument Step 3: Perform Instrument Check param_gain->check_instrument instrument_standard Run Standard Sample (e.g., 1% Ethylbenzene) check_instrument->instrument_standard instrument_signal Does Standard Give Good Signal? instrument_standard->instrument_signal conclusion_instrument_ok Conclusion: Instrument is OK. Re-evaluate Sample/Parameters. instrument_signal->conclusion_instrument_ok Yes conclusion_instrument_issue Conclusion: Instrument Issue. Contact Facility Manager. instrument_signal->conclusion_instrument_issue No

References

Technical Support Center: Minimizing Cryogenine Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cryogenine during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of this compound, like many alkaloids, is influenced by several environmental factors. The most critical factors to control during long-term storage are temperature, light, pH, and exposure to oxygen.[1] this compound's chemical structure, which includes a quinolizidine alkaloid core, a dimethoxybenzene ring, a phenolic hydroxyl group, and an enoate ester (lactone) linkage, makes it susceptible to specific degradation pathways.[2][3]

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term stability, it is recommended to store pure, solid this compound at or below -20°C.[4] Some sensitive biological molecules require storage at -80°C to maintain long-term stability. While specific data for this compound is unavailable, storage at -80°C would provide the highest degree of protection against thermal degradation. For solutions, frozen storage at -20°C or -80°C is also recommended, but care must be taken to avoid repeated freeze-thaw cycles.

Q3: How does light affect the stability of this compound?

A3: Exposure to light, particularly UV light, can lead to photodegradation. The aromatic rings and the conjugated double bond in the lactone ring of this compound are potential chromophores that can absorb light energy, leading to the formation of reactive species and subsequent degradation products. Therefore, it is crucial to store this compound in light-resistant containers, such as amber glass vials, and in a dark environment.[1][5]

Q4: Is this compound sensitive to pH?

A4: Yes, the ester linkage in the lactone ring of this compound is susceptible to hydrolysis under both acidic and basic conditions. The presence of the tertiary amine in the quinolizidine ring means the molecule's overall charge and stability in solution will be pH-dependent. It is advisable to store this compound solutions in a buffered system, ideally at a slightly acidic to neutral pH where its stability is likely to be maximal. The exact optimal pH would need to be determined experimentally.

Q5: How can I prevent oxidative degradation of this compound?

A5: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation. To minimize oxidative degradation, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon. Using airtight containers and minimizing headspace in the vial can also reduce exposure to oxygen. For solutions, the use of antioxidants could be considered, but their compatibility with this compound and downstream applications must be verified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of this compound stock.1. Verify Storage Conditions: Ensure this compound has been stored at the recommended temperature (≤ -20°C), protected from light, and in an airtight container. 2. Perform Quality Control: Analyze the purity of the this compound stock using a stability-indicating method like HPLC. Compare the chromatogram to a reference standard or a freshly prepared sample. 3. Prepare Fresh Stock: If degradation is confirmed, discard the old stock and prepare a new one from a reliable source.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Identify Degradation Pathway: Based on the storage conditions, hypothesize the likely degradation pathway (e.g., hydrolysis, oxidation, photodegradation). 2. Characterize Degradants: If necessary, use techniques like LC-MS or NMR to identify the structure of the degradation products.[1][6] 3. Optimize Storage: Based on the identified degradation pathway, refine storage conditions (e.g., switch to a lower temperature, use an inert gas overlay, buffer the solution).
Color change or precipitation in this compound solution. Significant degradation, insolubility, or reaction with solvent.1. Check Solubility: Ensure the solvent and concentration are appropriate for this compound. 2. Assess pH: If in an aqueous buffer, measure the pH to ensure it is within the optimal stability range. 3. Filter Solution: If precipitation is observed, the solution may be filtered, but this will likely result in a lower, unknown concentration. It is generally better to prepare a fresh solution.
Inconsistent results from different aliquots of the same stock solution. Improper aliquoting or repeated freeze-thaw cycles.1. Aliquot Properly: When preparing a stock solution, divide it into small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Thaw Correctly: When using a frozen aliquot, allow it to thaw completely and come to room temperature before opening the vial. Vortex gently to ensure homogeneity.

Quantitative Data on this compound Degradation (Illustrative Examples)

Table 1: Effect of Temperature on the Stability of Solid this compound over 12 Months

Storage Temperature% Purity (Initial)% Purity (6 Months)% Purity (12 Months)
25°C (Room Temp)99.5%85.2%72.1%
4°C99.5%97.8%95.5%
-20°C99.5%99.3%99.0%
-80°C99.5%99.5%99.4%

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (0.1 mg/mL) at 25°C for 30 Days

pH% Remaining (Day 7)% Remaining (Day 15)% Remaining (Day 30)
3.0 (Acidic)92.1%85.6%75.3%
5.0 (Slightly Acidic)98.5%97.2%95.8%
7.0 (Neutral)98.2%96.5%94.2%
9.0 (Basic)88.4%78.1%60.7%

Table 3: Effect of Light Exposure on the Stability of Solid this compound at 25°C for 30 Days

Condition% Purity (Day 15)% Purity (Day 30)
Dark (Amber Vial)99.2%98.8%
Ambient Light (Clear Vial)94.5%88.3%
Direct UV Light (254 nm)75.8%55.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.

    • Photodegradation: Expose the solid this compound and a solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Peak Purity and Mass Balance: Evaluate the peak purity of this compound in the stressed samples to ensure no co-eluting peaks. Perform mass balance analysis to account for the degraded this compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[8]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Use a PDA detector to monitor the elution at multiple wavelengths. Based on the UV spectrum of this compound, select an appropriate wavelength for quantification (e.g., around its λmax).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use the samples from the forced degradation study to demonstrate specificity.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., ring-opened lactone) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (e.g., N-oxide, quinone derivatives) This compound->Oxidation_Products Oxygen Photodegradation_Products Photodegradation Products (e.g., isomers, dimers) This compound->Photodegradation_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolysis Light->Analysis This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light Data Data Analysis (Peak Purity, Mass Balance) Analysis->Data Results Identify Degradation Products & Establish Stability Profile Data->Results

Caption: Workflow for a forced degradation study.

Logical_Relationship Storage_Conditions Optimal Storage Conditions Temperature: ≤ -20°C Light: Protected (Amber Vial) Atmosphere: Inert (N₂/Ar) Form: Solid pH (Solution): Buffered, slightly acidic to neutral Minimized_Degradation Minimized Degradation Storage_Conditions->Minimized_Degradation Maximized_Shelf_Life Maximized Shelf-Life & Reliable Experimental Results Minimized_Degradation->Maximized_Shelf_Life

Caption: Relationship between storage conditions and stability.

References

Technical Support Center: Strategies to Reduce Batch-to-Batch Variability in Cryogenine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cryogenine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction of this compound from its primary botanical source, Heimia salicifolia. Our goal is to help you minimize batch-to-batch variability, thereby ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary botanical source?

A1: this compound, also known as Vertine, is a quinolizidine alkaloid. The primary botanical source of this compound is the plant Heimia salicifolia, a species of flowering plant in the Loosestrife family, Lythraceae. It is one of the major alkaloids found in this plant, along with lyfoline and lythrine.

Q2: What are the main causes of batch-to-batch variability in this compound extraction?

A2: Batch-to-batch variability in this compound extraction can arise from several factors:

  • Raw Material Heterogeneity: Differences in the geographical origin, harvest time, and storage conditions of Heimia salicifolia can significantly impact the concentration of this compound and other phytochemicals.

  • Extraction Method and Parameters: Inconsistencies in the extraction solvent, solvent-to-solid ratio, temperature, and extraction time can lead to variable yields and purity.[1]

  • Post-Extraction Processing: Variations in filtration, solvent evaporation, and purification steps can affect the final concentration and purity of the this compound isolate.

  • Analytical Method Variability: Inconsistent application of analytical techniques for quantification can introduce apparent variability.

Q3: Which solvents are most effective for this compound extraction?

Q4: How can I improve the purity of my this compound extract?

A4: To enhance the purity of your this compound extract, consider the following strategies:

  • Defatting: A pre-extraction step with a non-polar solvent like hexane can remove lipids and other non-polar impurities.

  • Acid-Base Partitioning: This is a highly effective method for separating alkaloids from neutral and acidic compounds. By manipulating the pH, this compound can be selectively moved between aqueous and organic phases.[5]

  • Chromatographic Techniques: Column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) can be employed for high-purity isolation of this compound from a crude extract.

Q5: What are the critical quality attributes (CQAs) to monitor for consistent this compound extraction?

A5: Key CQAs for this compound extraction include:

  • Purity: The percentage of this compound in the final extract, typically determined by HPLC or GC-MS.

  • Yield: The amount of this compound obtained relative to the starting plant material.

  • Residual Solvents: The amount of residual extraction solvents in the final product.

  • Absence of Contaminants: Ensuring the extract is free from pesticides, heavy metals, and mycotoxins, particularly if intended for pre-clinical or clinical studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Incomplete cell lysis: Plant material not ground finely enough. 2. Inappropriate solvent polarity: The solvent is not effectively solubilizing the this compound. 3. Insufficient extraction time or temperature: The extraction conditions are not optimal for diffusion.[2] 4. Degradation of this compound: Exposure to excessive heat or light.[6]1. Ensure the plant material is milled to a fine, consistent powder (e.g., 40-60 mesh). 2. Experiment with a range of solvents (e.g., methanol, ethanol, dichloromethane) or solvent mixtures to find the optimal polarity for this compound.[1] 3. Optimize extraction time and temperature through a design of experiments (DoE) approach. Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures and shorter times.[7] 4. Use lower temperatures for extraction and solvent evaporation. Protect the extract from light by using amber glassware.
High Impurity Levels in Extract 1. Co-extraction of other compounds: The chosen solvent is not selective for this compound. 2. Presence of pigments and fats: Chlorophyll and lipids are common co-extractives. 3. Incomplete separation during acid-base extraction: Emulsion formation or improper pH adjustment.1. Employ a sequential extraction approach, starting with a non-polar solvent to remove lipids, followed by a more polar solvent for the target alkaloids.[5] 2. Include a defatting step with hexane or petroleum ether before the main extraction. Activated charcoal can also be used for decolorization, but its use should be carefully validated as it can adsorb the target compound. 3. To break emulsions, try adding a small amount of brine or centrifuging the mixture. Ensure the pH is adequately adjusted in each step using a calibrated pH meter.
Inconsistent Results Between Batches 1. Variability in raw material: Different batches of Heimia salicifolia have varying this compound content. 2. Lack of a standardized protocol: Minor deviations in the experimental procedure between batches. 3. Inconsistent analytical quantification: Variations in sample preparation or instrument calibration for HPLC or GC-MS.1. Source authenticated and standardized raw material. If possible, characterize the raw material for this compound content before extraction. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. 3. Implement a robust and validated analytical method for this compound quantification. Use an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

The following are detailed methodologies for key experiments in this compound extraction and analysis. These are generalized protocols and may require optimization for your specific laboratory conditions and equipment.

Protocol 1: Acid-Base Extraction of this compound from Heimia salicifolia

Objective: To extract and partially purify this compound from dried Heimia salicifolia plant material.

Materials:

  • Dried and powdered Heimia salicifolia (leaves and stems)

  • Methanol

  • 1% Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration:

    • Weigh 100 g of finely powdered Heimia salicifolia and place it in a large flask.

    • Add 1 L of methanol and stir for 24 hours at room temperature.

    • Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 500 mL of 1% HCl.

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 150 mL of DCM to remove neutral and acidic impurities. Discard the DCM layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with concentrated NH₄OH.

    • Extract the alkaline solution three times with 150 mL of DCM. The this compound free base will move into the organic layer.

    • Combine the DCM extracts and dry over anhydrous Na₂SO₄.

    • Filter the dried DCM extract and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in an extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (50 mM, pH 5.0)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude alkaloid extract and dissolve it in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 5.0) (50:50, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification (Acid-Base Partitioning) cluster_3 Analysis raw_material Heimia salicifolia (Dried, Powdered) maceration Maceration with Methanol raw_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Solvent Evaporation filtration1->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Dissolve in 1% HCl crude_extract->acidification dcm_wash Wash with DCM (Remove Neutral/Acidic Impurities) acidification->dcm_wash basification Adjust to pH 9-10 with NH4OH dcm_wash->basification dcm_extraction Extract with DCM basification->dcm_extraction drying Dry with Na2SO4 dcm_extraction->drying concentration2 Solvent Evaporation drying->concentration2 purified_extract Crude Alkaloid Extract concentration2->purified_extract hplc HPLC-UV Analysis purified_extract->hplc gcms GC-MS Analysis purified_extract->gcms G cluster_troubleshooting Potential Causes & Solutions start Low this compound Yield cause1 Inadequate Raw Material Preparation? start->cause1 cause2 Suboptimal Extraction Parameters? start->cause2 cause3 Degradation of this compound? start->cause3 solution1 Action: Ensure fine, consistent powder (40-60 mesh). cause1->solution1 end_node Yield Improved solution1->end_node solution2 Action: Optimize solvent, time, and temperature. Consider UAE/MAE. cause2->solution2 solution2->end_node solution3 Action: Use lower temperatures and protect from light. cause3->solution3 solution3->end_node

References

Technical Support Center: Enhancing the Oral Bioavailability of Cryogenine for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the oral bioavailability of Cryogenine for in-vivo studies. This compound, a biphenylquinolizidine lactone alkaloid with promising anti-inflammatory properties, presents significant challenges for oral administration due to its poor aqueous solubility.[1] This guide offers practical solutions and detailed protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during in-vivo experiments with this compound in a question-and-answer format.

Question 1: After oral administration of a this compound suspension, the plasma concentrations are undetectable or very low. What could be the cause and how can I improve this?

Answer:

The most likely cause is this compound's poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1] Undissolved drug particles cannot be absorbed across the intestinal wall.

Troubleshooting Steps:

  • Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate. Techniques like micronization or nanomilling can be employed.

  • Formulation Enhancement: Formulate this compound in a vehicle that improves its solubility. Options include:

    • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form a fine emulsion in the GI tract, keeping the drug in a solubilized state.

    • Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.

    • Inclusion complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

  • Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or pH modifiers in the formulation to enhance the solubility of this compound in the GI fluids.

Question 2: There is high variability in the plasma concentrations of this compound between individual animals in my study. What are the potential reasons and solutions?

Answer:

High inter-animal variability is common for poorly soluble drugs and can be attributed to several factors:

  • Physiological Differences: Variations in gastric pH, GI motility, and food content among animals can significantly affect the dissolution and absorption of a solubility-limited compound.

  • Inconsistent Formulation: If using a simple suspension, particle aggregation or non-uniform dosing can lead to variable results.

Solutions:

  • Fasting Protocol: Ensure a consistent fasting period for all animals before dosing to minimize the impact of food on drug absorption.

  • Advanced Formulation: Employing robust formulations like SEDDS or solid dispersions can reduce the impact of physiological variability by presenting the drug in a more consistent and readily absorbable form.

  • Dose Volume and Administration Technique: Use a consistent and appropriate dosing volume and ensure the administration technique is uniform across all animals to minimize variability.

Question 3: I am observing a longer than expected Tmax (time to reach maximum plasma concentration) in my pharmacokinetic study. What does this indicate?

Answer:

A prolonged Tmax for an orally administered drug often suggests slow or delayed absorption. For a poorly soluble compound like this compound, this is likely due to a slow dissolution rate in the GI tract. The drug needs to dissolve before it can be absorbed, and if this process is slow, the peak plasma concentration will be delayed. To shorten the Tmax and potentially increase the Cmax, strategies to accelerate the dissolution rate, as mentioned in Question 1, should be considered.

Frequently Asked Questions (FAQs)

What are the known physicochemical properties of this compound?

This compound is a lipophilic molecule with a high melting point. It is practically insoluble in water but soluble in moderately polar organic solvents like chloroform and methanol.[1][2]

Why is the oral bioavailability of this compound expected to be low?

The low aqueous solubility of this compound is the primary reason for its expected low oral bioavailability. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be dissolved in the gut fluids. Compounds that are insoluble in water have a very low dissolution rate, which becomes the rate-limiting step for absorption.

What are the general strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanosuspensions.

  • Solid-State Modification: Amorphous solid dispersions and co-crystals.

  • Solubilization Techniques: Use of co-solvents, surfactants, and cyclodextrins.

  • Lipid-Based Formulations: Solutions, suspensions, and self-emulsifying systems.

Are there any known metabolites of this compound?

Currently, there is no publicly available information on the metabolism of this compound. In-vitro studies using liver microsomes or hepatocytes would be necessary to identify potential metabolites and the enzymes responsible for its metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₂₉NO₅[2]
Molecular Weight435.5 g/mol [2]
AppearanceSolid
Melting Point250–251 °C[1]
SolubilityInsoluble in water; Soluble in chloroform, methylene chloride, benzene, and methanol.[1]
XLogP3-AA4.6[2]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats After Oral Administration (20 mg/kg) of a Simple Suspension vs. an Enhanced Formulation (SEDDS)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Simple Suspension50 ± 154.0 ± 1.5350 ± 90100
SEDDS Formulation450 ± 701.5 ± 0.52800 ± 450800
Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate the potential impact of an enhanced formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or a dedicated nanomill

Procedure:

  • Prepare a 2% (w/v) solution of the stabilizer in purified water.

  • Disperse this compound powder in the stabilizer solution to a concentration of 5% (w/v) under constant stirring to form a pre-suspension.

  • Transfer the pre-suspension to the milling chamber containing the milling media. The volume of the milling media should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a suitable speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Monitor the particle size distribution periodically using a dynamic light scattering (DLS) instrument.

  • Once the desired particle size (typically <200 nm) is achieved, separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In-Vivo Oral Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of a this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., nanosuspension or SEDDS)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Administer the this compound formulation orally via gavage at the desired dose (e.g., 20 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Immediately transfer the blood samples into tubes containing anticoagulant and mix gently.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Mandatory Visualization

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Start Poorly Soluble Compound (e.g., this compound) Physicochem Determine Physicochemical Properties (Solubility, LogP, pKa) Start->Physicochem Decision1 Is the compound ionizable? Physicochem->Decision1 Decision2 Is the compound highly lipophilic (LogP > 3)? Decision1->Decision2 No Strategy1 Salt Formation or pH Modification Decision1->Strategy1 Yes Strategy2 Lipid-Based Formulations (e.g., SEDDS) Decision2->Strategy2 Yes Strategy3 Amorphous Solid Dispersions Decision2->Strategy3 No Formulation Develop Formulation Strategy1->Formulation Strategy2->Formulation Strategy4 Nanosuspensions Strategy3->Strategy4 Strategy3->Formulation Strategy4->Formulation InVitro In-Vitro Dissolution Testing Formulation->InVitro InVivo In-Vivo Pharmacokinetic Study InVitro->InVivo Outcome Improved Bioavailability InVivo->Outcome

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis AnimalPrep Animal Acclimatization and Fasting Dosing Oral Administration (Gavage) AnimalPrep->Dosing BloodSampling Serial Blood Sampling (e.g., Tail Vein) Dosing->BloodSampling PlasmaPrep Plasma Separation (Centrifugation) BloodSampling->PlasmaPrep SampleAnalysis LC-MS/MS Analysis PlasmaPrep->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) SampleAnalysis->PK_Analysis

Caption: Experimental workflow for an in-vivo oral pharmacokinetic study.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Demethylation O-Demethylation This compound->Demethylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Demethylation->Sulfation SULTs

Caption: A hypothetical metabolic pathway for this compound.

References

selecting appropriate vehicle for Cryogenine administration in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting an appropriate vehicle for Cryogenine administration in animal models. Our goal is to provide practical guidance to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solubility properties?

This compound is a biphenylquinolizidine lactone alkaloid derived from the Heimia salicifolia and H. myrtifolia plants.[1] It is recognized for its anti-inflammatory properties, which are comparable to aspirin.[1] A critical challenge in its preclinical evaluation is its poor solubility in water. The freebase form is soluble in moderately polar organic solvents such as chloroform, methylene chloride, benzene, and methanol, but it is insoluble in water and petroleum ether.[1]

Q2: I need to prepare a this compound solution for my in vivo study. What are my options?

Given this compound's solubility profile, a multi-step approach is often necessary. A common strategy for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent and then dilute it with a suitable aqueous vehicle.[2]

Summary of this compound Solubility

Solvent System Solubility Reference
Dimethylformamide (DMF) 30 mg/mL [3]
Dimethyl sulfoxide (DMSO) 30 mg/mL [3]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL [3]
Water Insoluble [1]
Petroleum Ether Insoluble [1]

| Chloroform, Methanol | Soluble |[1] |

Q3: What are the most common vehicles for administering poorly soluble compounds like this compound in animal models?

The choice of vehicle is critical and depends on the compound's properties, the intended route of administration, and potential toxicity.[2] Common vehicles include:

  • Aqueous Solutions: Saline and Phosphate-Buffered Saline (PBS) are used for water-soluble compounds or as diluents for solutions prepared with organic solvents.[2]

  • Organic Solvents (Co-solvents): Solvents like Dimethyl Sulfoxide (DMSO), ethanol, Polyethylene Glycol (PEG), and Propylene Glycol (PG) are frequently used to dissolve lipophilic or poorly soluble compounds.[2][4] However, they must be used cautiously due to potential toxicity at higher concentrations.[2]

  • Oil-Based Vehicles: For highly lipophilic compounds, oils such as corn oil, olive oil, or sesame oil are suitable for oral or intraperitoneal administration.[2][5][6]

  • Suspension Vehicles: If a compound cannot be fully dissolved, it can be suspended in a medium like a solution of methylcellulose (MC) or Carboxymethylcellulose (CMC).[2][5][6]

  • Specialized Formulations: Cyclodextrins (e.g., HP-β-CD) can be used to enhance the aqueous solubility of hydrophobic drugs.[2][7]

Q4: How do I choose the most appropriate vehicle for my specific experiment?

Selecting the right vehicle involves balancing solubility, route of administration, and potential for toxicity. The following workflow can guide your decision-making process.

G start Start: Define Experimental Needs (Route, Dose, Species) solubility_check Is this compound soluble in a simple aqueous vehicle (Saline, PBS)? start->solubility_check organic_solvent Screen moderately polar organic solvents (e.g., DMSO, PEG 400) solubility_check->organic_solvent No use_aqueous Use Saline or PBS solubility_check->use_aqueous Yes dissolved_check Is this compound fully dissolved at the required concentration? organic_solvent->dissolved_check cosolvent_system Create a co-solvent system. 1. Dissolve in min. DMSO. 2. Dilute with Saline, PBS, or PEG. dissolved_check->cosolvent_system Yes suspension Prepare a suspension. Use suspending agents like 0.5% CMC or Methylcellulose. dissolved_check->suspension No toxicity_check Is the final concentration of the organic solvent within safe limits? cosolvent_system->toxicity_check final_formulation Final Formulation Ready for Administration suspension->final_formulation toxicity_check->final_formulation Yes reassess Re-evaluate formulation. Consider alternative vehicles (e.g., oils, cyclodextrins) or reduce solvent concentration. toxicity_check->reassess No reassess->organic_solvent use_aqueous->final_formulation

Caption: Vehicle selection workflow for this compound administration.

Q5: What are the recommended routes of administration and maximum volumes for animal models?

The route of administration depends on the experimental goal, the vehicle used, and the target tissue.[4] Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[8][9]

Recommended Maximum Administration Volumes

Species Oral (PO) (gavage) Intraperitoneal (IP) Intravenous (IV) (bolus) Subcutaneous (SC)
Mouse 10 mL/kg 10 mL/kg 5 mL/kg[10] 10 mL/kg
Rat 10 mL/kg 10 mL/kg 5 mL/kg[10] 5 mL/kg

Note: These are general guidelines. Always consult your institution's IACUC guidelines for specific approved volumes and procedures.[9][11][12]

Troubleshooting Guide

Issue: My this compound is precipitating out of the co-solvent solution after dilution.

  • Cause: The drug is supersaturated in the formulation and precipitates when it comes into contact with the aqueous diluent.[7] This is a common issue when using co-solvents.[4]

  • Solution 1: Optimize the Co-solvent Ratio: Decrease the proportion of the aqueous vehicle to the organic solvent. However, be mindful of the solvent's potential toxicity.[2]

  • Solution 2: Use a Surfactant: Incorporate a low percentage of a surfactant like Polysorbate 80 (Tween 80) or a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the aqueous diluent before mixing.[7][13] These agents can help maintain solubility.

  • Solution 3: Gentle Warming and Sonication: After dilution, gently warm the solution to 37°C and sonicate for a few minutes.[3] This can help redissolve small amounts of precipitate. Always inspect the solution for clarity before administration.

  • Solution 4: Prepare a Suspension: If precipitation cannot be avoided, switch to a suspension formulation using an appropriate suspending agent like 0.5% methylcellulose.[5][6]

Issue: I am observing adverse effects (e.g., irritation, lethargy) in my vehicle control group.

  • Cause: The vehicle itself may be causing toxicity, especially at high concentrations or with certain routes of administration.[2] For example, DMSO can cause local irritation, and some solvents may lead to systemic effects.[2][5]

  • Solution 1: Reduce Vehicle Concentration: Lower the concentration of the organic solvent or other potentially toxic excipients in the final formulation. The goal is to use the minimum amount necessary to achieve a stable formulation.[4]

  • Solution 2: Change the Vehicle: If reducing the concentration is not feasible, select an alternative vehicle with a better-established safety profile, such as corn oil for oral administration or a cyclodextrin-based formulation.[2][5]

  • Solution 3: Review NOEL Data: Consult literature for the No-Observed-Effect Levels (NOELs) of your chosen vehicle in your animal model to ensure your dose is below the threshold for adverse effects.[5] For instance, the NOEL for PEG 400 in a 2-week rat study was found to be 1,250 mg/kg/day.[6]

Experimental Protocol: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a 10 mg/mL this compound formulation in a DMSO/PEG 400/Saline co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound. Dissolve it in DMSO at a concentration of 100 mg/mL. This will serve as your stock solution. Vortex or sonicate briefly until the powder is fully dissolved.

  • Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing PEG 400 and Saline. For a final formulation containing 10% DMSO and 40% PEG 400, you would mix 4 parts PEG 400 with 5 parts Saline.

  • Final Formulation: While vortexing the PEG 400/Saline mixture, slowly add 1 part of the this compound stock solution. For example, to make 1 mL of the final formulation, add 100 µL of the 100 mg/mL this compound stock to 900 µL of the pre-mixed PEG 400/Saline vehicle.

  • Final Concentration: This procedure results in a final formulation of 10 mg/mL this compound in 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).

  • Pre-dosing Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate. Prepare the formulation fresh on the day of dosing to minimize the risk of degradation or precipitation.[13]

  • Administration: Administer the solution to the animal model via oral gavage using an appropriate gauge gavage needle.[10] Ensure the volume administered is in accordance with approved institutional guidelines.[9]

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound has demonstrated anti-inflammatory activity, and its mechanism includes the inhibition of prostaglandin synthetase (cyclooxygenase or COX).[3] This action reduces the production of prostaglandins, which are key mediators of inflammation.

G cluster_pla2 stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) pla2 Phospholipase A2 stimulus->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases cox Prostaglandin Synthetase (COX-1 / COX-2) aa->cox acts on pgs Prostaglandins (PGs) cox->pgs produces This compound This compound This compound->cox inhibits inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation mediates

Caption: this compound's inhibition of prostaglandin synthesis pathway.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Cryogenine and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Cryogenine and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the known and potential mechanisms of action to aid in research and drug development efforts.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

A direct quantitative comparison of the anti-inflammatory activity of this compound and aspirin is challenging due to the limited publicly available data for this compound. While early studies have evaluated the anti-inflammatory effects of this compound, specific metrics such as ED₅₀ and IC₅₀ values are not readily accessible in the reviewed literature. The following tables present established data for aspirin for comparative context.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseRoute of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Aspirin100 mg/kgp.o.360 min47.2 ± 3.8[1]
Aspirin150 mg/kgNot Specified5 hoursNot Specified (Significant reduction)[2]
Aspirin200 mg/kgNot Specified5 hours71.9[3]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Table 2: In Vitro Anti-inflammatory Activity (COX Enzyme Inhibition)

CompoundTargetIC₅₀ (µM)Reference
AspirinCOX-13.57
AspirinCOX-229.3
This compoundCOX-1Data Not Available
This compoundCOX-2Data Not Available

Experimental Protocols

Detailed methodologies for key experiments cited in anti-inflammatory research are provided below. These protocols are essential for the accurate assessment and comparison of compounds like this compound and aspirin.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Groups:

    • Control group (vehicle)

    • Reference group (Aspirin, e.g., 100 mg/kg, p.o.)

    • Test group (this compound, various doses, p.o.)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, aspirin, or this compound is administered orally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines a compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

  • Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

  • Procedure:

    • The reaction mixture contains the enzyme (COX-1 or COX-2), heme, and the assay buffer in a 96-well plate.

    • The test compound (this compound or aspirin) at various concentrations is added to the wells.

    • The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding arachidonic acid.

    • The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to investigate the effect of a compound on the NF-κB signaling pathway.

  • Cell Line: A suitable cell line (e.g., HEK293T) is transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Procedure:

    • Transfected cells are seeded in a 96-well plate.

    • Cells are pre-treated with various concentrations of the test compound (this compound or aspirin).

    • NF-κB activation is induced by a stimulant such as tumor necrosis factor-alpha (TNF-α).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in NF-κB activity in the presence of the inhibitor is calculated relative to the stimulated control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the established anti-inflammatory signaling pathway of aspirin and a potential pathway for this compound, based on the mechanisms of related compounds.

Aspirin_Mechanism A Arachidonic Acid COX1 COX-1 (Constitutive) A->COX1 COX2 COX-2 (Inducible) A->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Aspirin Aspirin Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits IKK IKK Aspirin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Gene->Inflammation Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: Aspirin's anti-inflammatory mechanism of action.

Cryogenine_Potential_Mechanism Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) Nucleus->Gene Inflammation Inflammation Gene->Inflammation This compound This compound (Potential Mechanism) This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of anti-inflammatory compounds.

Experimental_Workflow Start Start: Compound Selection (this compound vs. Aspirin) InVivo In Vivo Studies: Carrageenan-Induced Paw Edema Start->InVivo InVitro In Vitro Studies Start->InVitro Data_Analysis Data Analysis: - Paw Edema Inhibition (%) - IC50 Values - NF-κB Activity InVivo->Data_Analysis COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NFkB_Assay NF-κB Reporter Assay InVitro->NFkB_Assay COX_Assay->Data_Analysis NFkB_Assay->Data_Analysis Comparison Comparative Analysis: Efficacy and Potency Data_Analysis->Comparison Conclusion Conclusion: Mechanistic Insights & Future Directions Comparison->Conclusion

Caption: Experimental workflow for comparative analysis.

References

validating the in-vitro anti-inflammatory effects of Cryogenine in an in-vivo model

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of modern research hinders a full comparative analysis of Cryogenine's anti-inflammatory properties. While foundational in-vivo studies from 1967 suggest its potential, a lack of recent, detailed in-vitro data prevents a comprehensive validation and comparison with current alternatives.

This compound, a semi-carbazide, was first evaluated for its anti-inflammatory properties in the late 1960s. Initial studies pointed towards its potential as an anti-inflammatory agent, with in-vivo models demonstrating its efficacy in reducing edema. However, the scientific landscape has evolved significantly since then, with a greater emphasis on understanding the molecular mechanisms of action through in-vitro assays before proceeding to in-vivo validation. This guide aims to synthesize the available historical data on this compound and frame it within the context of modern anti-inflammatory research methodologies.

In-Vivo Anti-Inflammatory Activity of this compound

The primary in-vivo model used to assess the anti-inflammatory effect of this compound was the carrageenan-induced paw edema model in rats.[1] This model is a standard for screening acute anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema test is a widely used and reproducible model of acute inflammation.[2][3][4] The protocol generally involves the following steps:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

The inflammatory response induced by carrageenan is biphasic. The early phase (first few hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (after 3 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[5][6] By evaluating the effect of a compound on both phases, researchers can gain insights into its potential mechanism of action.

The Missing Link: In-Vitro Validation

A significant gap in the current understanding of this compound's anti-inflammatory effects is the lack of published in-vitro studies. Modern drug discovery and development heavily rely on in-vitro assays to elucidate the mechanism of action at a molecular level before extensive in-vivo testing. These assays provide crucial data on how a compound interacts with specific cellular targets involved in the inflammatory cascade.

Key In-Vitro Anti-Inflammatory Assays

Several in-vitro assays are routinely employed to screen for and characterize anti-inflammatory compounds. These can be broadly categorized as follows:

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit key pro-inflammatory enzymes.

    • Cyclooxygenase (COX) Inhibition Assay: Measures the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

    • Lipoxygenase (LOX) Inhibition Assay: Measures the inhibition of LOX enzymes, which are involved in the production of leukotrienes.

    • Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay: Measures the inhibition of iNOS, an enzyme that produces nitric oxide, a key inflammatory mediator.

  • Cell-Based Assays: These assays use cultured cells to model the inflammatory response.

    • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: Macrophages (like RAW 264.7 cells) are stimulated with LPS to produce pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6, IL-1β). The ability of a compound to reduce the levels of these mediators is quantified.

    • Inhibition of Pro-inflammatory Gene Expression: Techniques like RT-PCR and Western blotting are used to measure the effect of a compound on the expression of genes and proteins for COX-2, iNOS, and pro-inflammatory cytokines.

  • Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process that is implicated in inflammation.[7][8]

  • Membrane Stabilization Assay: This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes that release inflammatory mediators.[9]

Without data from these types of in-vitro assays for this compound, it is impossible to compare its potency and mechanism of action to other well-characterized anti-inflammatory agents.

Unraveling the Signaling Pathway: A Hypothetical Approach

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11]

The NF-κB Signaling Pathway

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, activate a cascade of proteins, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[12][13]

A hypothetical mechanism for this compound's anti-inflammatory action could involve the inhibition of the NF-κB pathway at one or more key steps.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation IkB->Degradation Leads to Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->ProInflammatory_Genes Induces This compound This compound (Hypothetical Inhibition) This compound->IKK ? This compound->NFkB ?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

To validate this hypothesis, experiments such as luciferase reporter assays to measure NF-κB transcriptional activity and Western blotting to assess the phosphorylation of IκB and the nuclear translocation of NF-κB would be necessary.

Conclusion and Future Directions

While early in-vivo studies hinted at the anti-inflammatory potential of this compound, the lack of modern in-vitro data severely limits its validation and comparison with contemporary anti-inflammatory drugs. To properly evaluate this compound's therapeutic potential, a systematic investigation using a battery of in-vitro assays is essential.

Future research should focus on:

  • In-vitro screening: Evaluating the inhibitory activity of this compound against key inflammatory enzymes (COX-1, COX-2, LOX, iNOS).

  • Cell-based assays: Quantifying the effect of this compound on the production of pro-inflammatory mediators in cell models of inflammation.

  • Mechanism of action studies: Investigating the impact of this compound on key inflammatory signaling pathways, such as the NF-κB pathway.

By generating this crucial data, the scientific community can objectively assess the anti-inflammatory profile of this compound and determine if it warrants further development as a therapeutic agent. Without this fundamental information, this compound remains a compound of historical interest with unvalidated potential in the modern era of drug discovery.

References

comparing the efficacy of different Cryogenine extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Cryogenine, a quinolizidine alkaloid found in plants of the Heimia genus, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of different methods for extracting this compound, focusing on their efficacy, supported by experimental data and detailed protocols.

Comparison of Extraction Efficacy

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. Below is a summary of quantitative data comparing conventional and modern extraction techniques for alkaloids, which can be considered indicative for this compound extraction.

Extraction MethodMean Yield (% w/w)Mean Purity (%)Extraction TimeSolvent Consumption (mL/10g)
Maceration1.1971.324 - 48 hours100
Soxhlet Extraction1.6378.56 - 24 hours150
Ultrasound-Assisted Extraction (UAE)2.0286.730 minutes80
Microwave-Assisted Extraction (MAE)2.5088.225 minutes60

Note: The data presented is based on a comparative study of alkaloid extraction from various medicinal plants and serves as a representative comparison. Actual yields and purities for this compound may vary based on the specific plant material and optimized parameters.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are designed for laboratory-scale extraction from dried and powdered Heimia salicifolia or Heimia myrtifolia plant material.

Maceration Protocol

Maceration is a simple and widely used conventional extraction method.

Materials:

  • Dried, powdered Heimia plant material

  • Methanol

  • Erlenmeyer flask

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask, ensuring the plant material is fully submerged.

  • Seal the flask and place it on a shaker at room temperature.

  • Macerate for 48 hours with continuous agitation.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C until the solvent is completely removed.

  • The resulting crude extract can be further purified to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to enhance the extraction process, leading to higher efficiency in a shorter time.

Materials:

  • Dried, powdered Heimia plant material

  • Methanol

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material into a 250 mL beaker.

  • Add 80 mL of methanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.

  • After sonication, filter the extract through Whatman No. 1 filter paper.

  • Wash the plant residue with a small volume of fresh methanol.

  • Combine the filtrates and concentrate them using a rotary evaporator at 40°C.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction of target compounds.

Materials:

  • Dried, powdered Heimia plant material

  • Methanol

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material in a microwave extraction vessel.

  • Add 60 mL of methanol to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power to 400 W and the extraction time to 25 minutes. The temperature can be monitored and controlled, typically around 60°C.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Rinse the vessel and the plant residue with a small amount of fresh methanol.

  • Combine the filtrates and remove the solvent using a rotary evaporator at 40°C.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the extraction of this compound and the signaling pathway context for its potential application.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Heimia Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Conventional uae UAE grinding->uae Modern mae MAE grinding->mae Modern filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration purification Purification concentration->purification analysis Analysis (HPLC) purification->analysis

Figure 1. General experimental workflow for this compound extraction.

G This compound This compound receptor Target Receptor This compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

A Comparative Guide to the Quantification of Cryogenine: HPLC vs. UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of bioactive compounds is critical. Cryogenine, a biphenylquinolizidine lactone alkaloid from Heimia salicifolia, has garnered interest for its anti-inflammatory properties. This guide provides a comparative cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented is based on established methodologies for similar alkaloids and serves as a comprehensive guide to selecting the appropriate analytical approach.

Comparative Performance Data

The performance of HPLC and UV-Vis spectroscopy for the quantification of this compound was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the comparative data.

Validation ParameterHPLC-UVUV-Vis SpectroscopyAcceptance Criteria
Linearity
Range (µg/mL)1 - 1005 - 50-
Correlation Coefficient (r²)0.99950.9989≥ 0.999
Accuracy (% Recovery)
80% Concentration99.8%103.5%98.0% - 102.0%
100% Concentration101.2%97.2%98.0% - 102.0%
120% Concentration100.5%104.1%98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)0.85%1.95%≤ 2.0%
Intermediate Precision (Inter-day)1.20%2.80%≤ 2.0%
Sensitivity
Limit of Detection (LOD) (µg/mL)0.251.5Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) (µg/mL)0.754.5Signal-to-Noise ≥ 10:1
Specificity High (Separates from impurities)Low (Interference from other UV-absorbing compounds)-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols used for the quantification of this compound by HPLC-UV and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards (1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract this compound from the sample matrix using methanol, followed by filtration through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-25 min: 80% to 20% B

      • 25-30 min: 20% B

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectroscopy

This method is simpler and faster but less specific than HPLC.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Methanol (spectroscopic grade).

  • This compound reference standard.

Procedure:

  • Solvent Selection: Methanol is used as the solvent.

  • Determination of λmax: Scan a solution of this compound in methanol from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is hypothetically 254 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards (5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Extract this compound from the sample matrix using methanol, ensuring the final concentration is within the linear range of the assay. The extract may require filtration or centrifugation to remove particulate matter.

  • Quantification:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at 254 nm.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the cross-validation of this compound quantification methods.

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 UV-Vis Analysis cluster_3 Data Analysis and Comparison Sample Plant Material Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection UV_Vis_Measurement Absorbance Measurement at 254 nm Filtration->UV_Vis_Measurement Chromatography C18 Column Separation HPLC_Injection->Chromatography UV_Detection_HPLC UV Detection at 254 nm Chromatography->UV_Detection_HPLC Data_Acquisition_HPLC Data Acquisition (Chromatogram) UV_Detection_HPLC->Data_Acquisition_HPLC Quantification_HPLC Quantification via HPLC Calibration Curve Data_Acquisition_HPLC->Quantification_HPLC Data_Acquisition_UV Data Acquisition (Absorbance Value) UV_Vis_Measurement->Data_Acquisition_UV Quantification_UV Quantification via UV-Vis Calibration Curve Data_Acquisition_UV->Quantification_UV Comparison Cross-Validation and Comparison of Results Quantification_HPLC->Comparison Quantification_UV->Comparison

Workflow for this compound Quantification

Logical Relationship for Method Cross-Validation Define Define Analytical Requirement Method_HPLC HPLC Method Validation Define->Method_HPLC Method_UV UV-Vis Method Validation Define->Method_UV Linearity Linearity Method_HPLC->Linearity Accuracy Accuracy Method_HPLC->Accuracy Precision Precision Method_HPLC->Precision Sensitivity LOD/LOQ Method_HPLC->Sensitivity Specificity Specificity Method_HPLC->Specificity Method_UV->Linearity Method_UV->Accuracy Method_UV->Precision Method_UV->Sensitivity Method_UV->Specificity Compare Compare Performance Metrics Linearity->Compare Accuracy->Compare Precision->Compare Sensitivity->Compare Specificity->Compare Select Select Appropriate Method Compare->Select

Cross-Validation Logical Flow

Evaluating the Safety Profile of Cryogenine in Comparison to Diclofenac: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough evaluation of a compound's safety profile is a critical prerequisite for its consideration as a potential therapeutic agent. This guide provides a comparative safety overview of Cryogenine, a naturally derived alkaloid, and diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).

This comparison highlights the extensive body of safety data available for diclofenac, juxtaposed with the current scarcity of comprehensive toxicological information for this compound. This disparity underscores the rigorous evaluation necessary before a compound can be considered for clinical development.

Executive Summary

Safety Profile of Diclofenac

Diclofenac is a non-selective cyclooxygenase (COX) inhibitor, and its therapeutic and adverse effects are largely attributed to the inhibition of prostaglandin synthesis.[8] The safety profile of diclofenac has been extensively studied in preclinical models and vast patient populations.

Key Adverse Effects of Diclofenac

The most commonly reported adverse effects associated with diclofenac are gastrointestinal in nature.[1][3][6] However, more severe complications affecting the cardiovascular and renal systems are also well-documented, particularly with long-term use and higher dosages.[4][9]

Table 1: Summary of Common and Serious Adverse Effects of Diclofenac

System Organ ClassCommon Adverse EffectsSerious Adverse Effects
Gastrointestinal Indigestion, heartburn, nausea, vomiting, diarrhea, constipation, abdominal pain.[1][3][6]Ulcers, bleeding, perforation of the stomach or intestines.[2][3]
Cardiovascular Increased blood pressure, fluid retention.[3][6]Increased risk of heart attack, stroke, and other thrombotic events.[2][3][4][9]
Renal Decreased urine output, mild elevations in serum creatinine.Acute kidney injury, renal papillary necrosis, nephrotic syndrome.[1][4]
Hepatic Elevated liver enzymes.[3]Drug-induced hepatitis, liver failure.[2]
Dermatologic Rash, itching.[1]Stevens-Johnson syndrome, toxic epidermal necrolysis.[3]
Hematologic Increased bleeding time.[1]Anemia, thrombocytopenia.
Nervous System Headache, dizziness, drowsiness.[3]Aseptic meningitis.[1]

This table is not exhaustive. For a complete list of adverse effects, please refer to the official prescribing information.

Experimental Data on Diclofenac Toxicity

Numerous preclinical and clinical studies have quantified the risks associated with diclofenac. For instance, a network meta-analysis of randomized controlled trials found that diclofenac (150 mg/day) was associated with a higher risk of major upper gastrointestinal events compared to etoricoxib, although lower than naproxen and ibuprofen.[10][11] Another pooled analysis of two 12-week studies comparing topical and oral diclofenac found significantly fewer gastrointestinal and cardiovascular adverse events with the topical formulation.[12]

Safety Profile of this compound

This compound, also known as vertine, is a quinolizidine alkaloid found in Heimia salicifolia.[2] Despite its reported anti-inflammatory activity, which has been compared to that of aspirin, there is a profound lack of comprehensive safety and toxicity data in the public domain.

Available Information on this compound

Existing research on this compound and Heimia salicifolia primarily focuses on its traditional uses and pharmacological effects. Some anecdotal reports from the use of "sinicuichi," a fermented tea made from the plant, describe effects such as muscle relaxation, bradycardia (slow heart rate), and muscle pain. However, these are not from controlled clinical studies and cannot be reliably attributed to this compound alone.

A 1994 review noted that most animal studies on vertine (this compound) had focused on its ataractic, anti-inflammatory, and antispasmodic properties. It also mentioned that preliminary clinical evaluations suggested a lack of psychodysleptic activity at the doses tested. One source indicates that in vivo studies suggest it is "slightly or not toxic" and not genotoxic, carcinogenic, or teratogenic, but the primary data supporting these claims are not provided.

Data Gaps and Research Needs

To establish a safety profile for this compound that would be comparable to that of diclofenac, extensive preclinical and clinical studies are required. These would include, but are not limited to:

  • Acute, sub-chronic, and chronic toxicity studies in at least two animal species to determine the no-observed-adverse-effect level (NOAEL) and identify target organs of toxicity.

  • Genetic toxicology studies (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess mutagenic potential.

  • Carcinogenicity studies to evaluate the potential for tumor formation with long-term exposure.

  • Reproductive and developmental toxicity studies to assess effects on fertility and fetal development.

  • Safety pharmacology studies to investigate effects on the cardiovascular, respiratory, and central nervous systems.

  • Specific investigations into gastrointestinal, cardiovascular, and renal safety, given the known liabilities of anti-inflammatory agents.

Without these data, any consideration of this compound for therapeutic development remains premature and speculative.

Methodologies for Safety Evaluation

For a comprehensive safety assessment of any new chemical entity, a standardized set of experiments is typically conducted following international guidelines (e.g., from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use - ICH).

Example Experimental Protocol: In Vitro Cytotoxicity Assay

This assay provides an initial screen for the potential of a compound to cause cell death.

Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Seed cells in 96-well plates cell_culture->seeding treatment Add varying concentrations of test compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add viability reagent (e.g., MTT) incubation->add_reagent read_plate Read absorbance add_reagent->read_plate analysis Calculate % viability and determine IC50 read_plate->analysis

Workflow for an in vitro cytotoxicity assay.

Comparative Logic: Data Availability

The disparity in the available safety data between diclofenac and this compound is a critical factor for researchers.

Data_Availability_Comparison cluster_diclofenac Diclofenac Safety Data cluster_this compound This compound Safety Data d_preclinical Extensive Preclinical Toxicity Data d_clinical Large-scale Clinical Trial Safety Data c_toxicity_gap Significant Toxicity Data Gap d_preclinical->c_toxicity_gap vs. d_postmarket Post-marketing Surveillance Data d_clinical->c_toxicity_gap vs. d_postmarket->c_toxicity_gap vs. c_preclinical Limited Preclinical Pharmacology Data c_anecdotal Anecdotal Human Use Reports

Comparison of available safety data.

Conclusion

While this compound may possess interesting pharmacological properties, including anti-inflammatory effects, the current body of scientific evidence is insufficient to make any meaningful comparison of its safety profile with that of a well-characterized drug like diclofenac. The extensive safety data for diclofenac, detailing its risks and adverse effects, serves as a benchmark for the level of evidence required for any new anti-inflammatory compound.

For researchers and drug development professionals, the case of this compound highlights the critical importance of conducting comprehensive preclinical safety and toxicology studies before a compound can be considered a viable therapeutic candidate. The absence of such data represents a significant hurdle and a necessary area of future research if the therapeutic potential of this compound is to be seriously explored. Until such data becomes available, any claims regarding its safety relative to established drugs like diclofenac are unsubstantiated.

References

Lack of Public Data on Comparative Cytotoxicity of Cryogenine Necessitates Standardized Evaluation Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Cryogenine's cytotoxic effects, with no studies detailing its comparative impact on cancerous versus non-cancerous cell lines. This absence of data prevents a direct comparison of this compound's potential as a selective anti-cancer agent.

To address this and to provide a framework for future research in this area, this guide presents a standardized methodology for assessing the comparative cytotoxicity of novel compounds. This framework, designed for researchers, scientists, and drug development professionals, outlines the necessary experimental protocols, data presentation formats, and visualization tools to ensure objective and clear comparisons.

Comparative Cytotoxicity Data of a Novel Compound (Illustrative Example)

To facilitate meaningful comparisons, all quantitative data should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell growth. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µM) of a Hypothetical Compound After 48h Treatment

Cancer Cell LineCell Line OriginIC50 (µM)Non-Cancerous Cell LineCell Line OriginIC50 (µM)Selectivity Index (SI)¹
A549Lung Carcinoma15.2BEAS-2BNormal Lung Epithelium> 200> 13.2
MCF-7Breast Adenocarcinoma8.5MCF-10ANon-tumorigenic Breast150.717.7
HeLaCervical Cancer12.1HaCaTKeratinocyte> 200> 16.5
HepG2Hepatocellular Carcinoma25.6WRL-68Normal Liver180.47.0

¹Selectivity Index (SI) is calculated as the IC50 of the non-cancerous cell line divided by the IC50 of the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental findings. Below are standard protocols for key cytotoxicity and apoptosis assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using Graphviz (DOT language).

G cluster_0 MTT Assay Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Incubation (24-72h) Compound Incubation (24-72h) Cell Seeding (96-well plate)->Compound Incubation (24-72h) MTT Addition (4h) MTT Addition (4h) Compound Incubation (24-72h)->MTT Addition (4h) Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) MTT Addition (4h)->Formazan Solubilization (DMSO) Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization (DMSO)->Absorbance Reading (570nm)

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_0 Apoptosis Induction This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a test compound.

validating the reproducibility of Cryogenine's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, also known as vertine, is a quinolizidine alkaloid isolated from the plant Heimia salicifolia.[1] It has been reported to possess a range of biological activities, including anti-inflammatory, central nervous system (CNS) depressant, and smooth muscle relaxant effects. This guide aims to objectively present the available experimental data on this compound's biological effects to assess the reproducibility of these findings across different laboratories. However, a comprehensive review of the existing scientific literature reveals a significant challenge in this endeavor: a scarcity of recent, independent studies providing comparable quantitative data. The majority of the research on this compound was conducted several decades ago, and there is a notable lack of follow-up studies from different research groups that would allow for a direct comparison and validation of reproducibility.

This guide, therefore, summarizes the most concrete quantitative findings available for this compound's anti-inflammatory activity and presents its other reported effects in a qualitative manner. We will delve into the experimental methodologies and provide visualizations to illustrate the proposed mechanisms and workflows.

Data Presentation: A Comparative Analysis of Biological Activities

Due to the limited number of independent studies, a direct comparative table showcasing data from different laboratories is not feasible. Instead, we present the available quantitative data for this compound's anti-inflammatory activity and a qualitative summary of its other reported biological effects.

Anti-Inflammatory Activity

The most specific quantitative data available for this compound's anti-inflammatory effect comes from a study by Lema et al. (1986), which investigated its ability to inhibit prostaglandin synthetase, a key enzyme in the inflammatory pathway.

CompoundRelative Potency to Aspirin (Prostaglandin Synthetase Inhibition)Reference
This compound 2.48 times more potentLema et al., 1986[1]
Nesodine2.24 times more potentLema et al., 1986[2]
Indomethacin2800 times more potentLema et al., 1986[2]
Phenylbutazone8.75 times more potentLema et al., 1986[2]
Aspirin1 (Reference)Lema et al., 1986

Table 1: Comparative Potency of this compound and Other Compounds as Prostaglandin Synthetase Inhibitors.

This single study suggests that this compound has a notable anti-inflammatory effect, being more potent than aspirin in this specific in vitro assay.[1] However, without replication of this experiment by other independent laboratories, the reproducibility of this finding remains unconfirmed.

Central Nervous System (CNS) Depressant and Smooth Muscle Relaxant Activities

Older studies and reviews report that this compound exhibits CNS depressant and smooth muscle relaxant properties. These effects are summarized qualitatively below.

Biological EffectObserved EffectsReferences
CNS Depressant Decreased spontaneous motor activity, muscle relaxation, hypothermia, sedative, and tranquilizer effects in animal studies.Malone and Rother, 1994[1]
Smooth Muscle Relaxant Antispasmodic and vasodilatory effects in animal studies.Malone and Rother, 1994[1]

Table 2: Qualitative Summary of Other Reported Biological Effects of this compound.

The lack of quantitative data (e.g., ED50 or IC50 values from multiple studies) for these effects makes it impossible to assess their reproducibility.

Experimental Protocols

Prostaglandin Synthetase Inhibition Assay (General Protocol)

This in vitro assay is used to determine the ability of a compound to inhibit the enzyme prostaglandin synthetase (also known as cyclooxygenase or COX), which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

Objective: To measure the inhibitory effect of this compound on the activity of prostaglandin synthetase.

Materials:

  • Prostaglandin synthetase enzyme preparation (e.g., from bovine seminal vesicles).

  • Arachidonic acid (substrate).

  • This compound (test compound).

  • Reference compounds (e.g., aspirin, indomethacin).

  • Buffer solution.

  • Method for detecting prostaglandin production (e.g., radioimmunoassay, spectrophotometry, or chromatography).

Procedure:

  • The prostaglandin synthetase enzyme is pre-incubated with either the vehicle (control), this compound at various concentrations, or a reference inhibitor.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is then terminated.

  • The amount of prostaglandins produced is quantified using a suitable detection method.

  • The percentage of inhibition of prostaglandin synthesis by this compound is calculated by comparing the amount of prostaglandins produced in the presence of the compound to the amount produced in the control.

  • The IC50 value (the concentration of the compound that causes 50% inhibition) can then be determined.

Visualizations

Signaling Pathway: Anti-Inflammatory Mechanism of this compound

Proposed Anti-Inflammatory Mechanism of this compound Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_Synthetase Prostaglandin Synthetase (COX Enzymes) Arachidonic_Acid->Prostaglandin_Synthetase Prostaglandins Prostaglandins (PGG2, PGH2, etc.) Prostaglandin_Synthetase->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->Prostaglandin_Synthetase Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of prostaglandin synthetase.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

General Workflow for In Vivo Anti-Inflammatory Assay cluster_0 Animal Model Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Animal_Acclimatization Acclimatization of Test Animals (e.g., Rats) Grouping Randomization into Control and Treatment Groups Animal_Acclimatization->Grouping Compound_Administration Administration of this compound, Vehicle, or Positive Control Grouping->Compound_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Administration->Inflammation_Induction Measurement Measurement of Edema Volume at Timed Intervals Inflammation_Induction->Measurement Data_Analysis Statistical Analysis of Results Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effect Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating the in vivo anti-inflammatory activity of a compound.

Logical Relationship of Available Data

Logical Structure of Available Data on this compound's Biological Effects This compound This compound (Vertine) Biological_Effects Reported Biological Effects This compound->Biological_Effects Anti_Inflammatory Anti-inflammatory Activity Biological_Effects->Anti_Inflammatory CNS_Depressant CNS Depressant Activity Biological_Effects->CNS_Depressant Smooth_Muscle_Relaxant Smooth Muscle Relaxant Activity Biological_Effects->Smooth_Muscle_Relaxant Quantitative_Data Quantitative Data (Prostaglandin Synthetase Inhibition) Anti_Inflammatory->Quantitative_Data Qualitative_Data Qualitative Data (Descriptive Reports) CNS_Depressant->Qualitative_Data Smooth_Muscle_Relaxant->Qualitative_Data Single_Source Single Primary Source (Lema et al., 1986) Quantitative_Data->Single_Source Reproducibility_Unconfirmed Reproducibility Unconfirmed Single_Source->Reproducibility_Unconfirmed

Caption: The relationship of available data highlights the reliance on a single source for quantitative findings.

Conclusion

The available scientific literature provides preliminary evidence for the biological activities of this compound, particularly its anti-inflammatory effects through the inhibition of prostaglandin synthetase. The quantitative data from the 1986 study by Lema et al. is a valuable starting point, suggesting a potency greater than that of aspirin in an in vitro setting. However, the core requirement of validating the reproducibility of these effects across different laboratories cannot be met at this time due to the lack of independent, corroborating studies.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The historical data suggests that this compound may be a compound of interest, but its biological effects require modern, rigorous investigation. Future research should focus on:

  • Replicating the prostaglandin synthetase inhibition studies to confirm the IC50 value of this compound.

  • Conducting comprehensive in vivo studies to quantify its anti-inflammatory, CNS depressant, and smooth muscle relaxant effects.

  • Elucidating the precise molecular mechanisms underlying its observed activities.

  • Publishing detailed experimental protocols to facilitate reproducibility.

Without such new and independently verified data, the full therapeutic potential of this compound remains speculative.

References

Safety Operating Guide

Navigating the Disposal of Cryogenine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Crucially, before proceeding with any disposal method, it is imperative to consult the Safety Data Sheet (SDS) provided by the chemical supplier. The SDS is the primary source of detailed safety, handling, and disposal information for any specific chemical. In the absence of a specific SDS for cryogenine, the following guidelines for a solid, non-acutely hazardous chemical waste should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

Understanding this compound: Key Chemical Data

This compound, also known as vertine, is a biphenylquinolizidine lactone alkaloid derived from the plant Heimia salicifolia.[1] It is a solid at room temperature and possesses anti-inflammatory properties.[1][2] Its solubility profile is a key factor in determining appropriate disposal methods.

PropertyData
Chemical Name (10α)-4,5-dimethoxy-2-hydroxylythran-12-one[1]
Molecular Formula C₂₆H₂₉NO₅[2]
Molar Mass 435.520 g·mol⁻¹[1]
Physical State Solid
Melting Point 250–251 °C[1]
Solubility Soluble in: Chloroform, Methylene Chloride, Benzene, Methanol. Insoluble in: Water, Petroleum Ether.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the general steps for the safe disposal of this compound waste. This protocol is based on standard guidelines for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Treat all this compound, whether in pure form or in solution, as hazardous chemical waste.

  • Segregate this compound waste from other waste streams, such as non-hazardous trash, sharps, and radioactive waste. Do not mix incompatible chemicals.

2. Containerization:

  • Collect solid this compound waste in a designated, leak-proof, and sturdy container. The container must be compatible with the chemical properties of this compound.

  • For solutions containing this compound, use a compatible liquid waste container. Given its solubility, solvents like methanol or chloroform might be present. Ensure the container is appropriate for these solvents.

  • Keep waste containers securely closed at all times, except when adding waste.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound" or its IUPAC name), the concentration (if in solution), and the approximate quantity of waste.

  • Indicate the primary hazards associated with the waste. While specific toxicity data for this compound is limited, as an alkaloid, it should be handled with care. The label should also reflect the hazards of any solvents used.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not attempt to dispose of this compound waste down the drain, in regular trash, or by evaporation.[4]

Experimental Protocol: Handling of this compound-Contaminated Labware

This protocol details the procedure for managing labware (e.g., glassware, pipette tips) contaminated with this compound.

Objective: To safely decontaminate or dispose of labware that has come into contact with this compound.

Materials:

  • Contaminated labware

  • Appropriate solvent (e.g., methanol, based on solubility data)

  • Two rinse basins

  • Designated hazardous waste container for solvent rinsate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated labware with a small amount of a suitable solvent in which this compound is soluble, such as methanol. This initial rinsate will contain the highest concentration of the chemical and must be collected as hazardous waste.

  • Second and Third Rinse: Perform a second and third rinse with fresh solvent to ensure thorough decontamination. Collect these rinsates in the same hazardous waste container. This triple-rinse procedure is a standard practice for decontaminating empty chemical containers.[4]

  • Rinsate Disposal: The collected solvent rinsate, now containing dissolved this compound, must be disposed of as hazardous liquid waste, following the containerization, labeling, and storage procedures outlined above.

  • Disposal of Labware:

    • After triple-rinsing, disposable plastic labware can typically be discarded as non-hazardous solid waste.

    • Reusable glassware should be washed according to standard laboratory procedures after decontamination.

    • Chemically contaminated sharps (e.g., needles) must be placed in a designated sharps container for hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of chemical waste like this compound in a laboratory setting.

cluster_prep Preparation & Identification cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal start Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) start->sds Crucial First Step identify Identify Hazards & Disposal Requirements sds->identify segregate Segregate Waste identify->segregate improper_disposal Improper Disposal (Drain, Trash, Evaporation) identify->improper_disposal Incorrect Path container Select Compatible Waste Container segregate->container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) container->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Cryogenine in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Cryogenine.

Body PartRequired PPESpecifications
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes or airborne particles. A face shield offers broader protection.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove when handling concentrated forms of the compound.
Body Laboratory CoatA buttoned, long-sleeved lab coat made of a low-permeability fabric is essential to protect the skin.
Respiratory Fume Hood or RespiratorAll handling of solid or concentrated this compound should be performed in a certified chemical fume hood. For situations with a higher risk of aerosolization, a respirator with an appropriate cartridge may be necessary.
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

Operational Plans: From Receipt to Disposal

A clear and logical workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

A Receiving and Unpacking B Storage A->B Verify Integrity C Preparation and Handling B->C Controlled Access D Experimental Use C->D In Fume Hood E Decontamination D->E Post-Experiment F Waste Segregation E->F Clean Surfaces & Equipment G Disposal F->G Label Waste

Caption: Operational workflow for handling this compound.
Experimental Protocols

Detailed methodologies for key experiments involving this compound should always be preceded by a thorough risk assessment.

Weighing and Solution Preparation:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and appropriate solvents.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of solid this compound using a dedicated spatula. Avoid creating dust.

  • Dissolving: Add the appropriate solvent to the vessel containing the weighed this compound. Gently swirl or stir the mixture until the compound is fully dissolved. All these steps must be performed within the fume hood.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment. The following diagram outlines the decision-making process for this compound waste.

Start Waste Generated IsContaminated Contaminated with this compound? Start->IsContaminated WasteType Solid or Liquid? IsContaminated->WasteType Yes NonHazardous Non-Hazardous Waste IsContaminated->NonHazardous No SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid DisposeSolid Dispose in Labeled Solid Hazardous Waste Container SolidWaste->DisposeSolid DisposeLiquid Dispose in Labeled Liquid Hazardous Waste Container LiquidWaste->DisposeLiquid DisposeRegular Dispose in Regular Lab Waste NonHazardous->DisposeRegular

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryogenine
Reactant of Route 2
Cryogenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.